Methyl clofenapate
Descripción
An oral hypolipemic agent primarily used in DOGS and RATS.
Structure
3D Structure
Propiedades
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)phenoxy]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-17(2,16(19)20-3)21-15-10-6-13(7-11-15)12-4-8-14(18)9-5-12/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJAWWBXVXWHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 | |
| Record name | METHYL CLOFENAPATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20635 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020836 | |
| Record name | Methyl clofenapate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl clofenapate is a white powder. (NTP, 1992) | |
| Record name | METHYL CLOFENAPATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20635 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
21340-68-1 | |
| Record name | METHYL CLOFENAPATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20635 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl 2-[(4′-chloro[1,1′-biphenyl]-4-yl)oxy]-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21340-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofenapate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021340681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl clofenapate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL CLOFENAPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F54J2WV8PX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Methyl Clofenapate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl clofenapate is a potent hypolipidemic agent and a well-characterized peroxisome proliferator. Its primary mechanism of action is mediated through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, detailing its effects on cellular signaling pathways, gene expression, and physiological processes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of metabolic disorders and toxicology.
Core Mechanism of Action: PPARα Agonism
This compound functions as a potent agonist of PPARα, a member of the nuclear receptor superfamily. Upon binding to its ligand, this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This activated PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of a suite of genes involved in lipid metabolism, thereby exerting its hypolipidemic effects.
Signaling Pathway of this compound via PPARα Activation
The signaling cascade initiated by this compound is centered around the activation of PPARα and the subsequent regulation of target gene expression. The key steps are outlined below and visualized in the accompanying diagram.
Caption: Signaling pathway of this compound via PPARα activation.
Physiological and Cellular Effects
The activation of PPARα by this compound leads to a cascade of physiological and cellular changes, primarily observed in the liver of rodent models.
Hypolipidemic Effects
This compound is a potent hypolipidemic agent, effectively reducing circulating levels of triglycerides and cholesterol. This is achieved through the coordinated upregulation of genes involved in fatty acid uptake, β-oxidation, and the downregulation of genes involved in lipid synthesis.
Table 1: Quantitative Effects of Peroxisome Proliferators on Lipid Metabolism *
| Parameter | Species | Treatment | Dosage | Duration | Change | Reference |
| Serum Triglycerides | Rat | This compound | 25 mg/kg/day | 4 days | ↓ | [1] |
| Serum Cholesterol | Rat | This compound | 25 mg/kg/day | 4 days | ↓ | [1] |
| Hepatic Carnitine Acyltransferase | Rat | This compound | 25 mg/kg/day | 4 days | ↑ | [1] |
Peroxisome Proliferation and Hepatomegaly
A hallmark effect of this compound in rodents is the proliferation of peroxisomes in hepatocytes. This is accompanied by a significant increase in liver size (hepatomegaly), which is a result of both an increase in cell number (hyperplasia) and an increase in cell size (hypertrophy)[1].
Table 2: Effects of this compound on Liver Morphology and Cell Proliferation in Rats
| Parameter | Treatment Group | Value | Unit |
| Liver Weight | Control | 10.2 ± 0.8 | g |
| This compound (25 mg/kg/day, 4 days) | 15.8 ± 1.2 | g | |
| Hepatocyte Labeling Index (%) | Control | < 0.1 | % |
| This compound (25 mg/kg/day, 2 days) | 12.5 ± 2.1 | % |
*Data synthesized from descriptive reports in the literature; specific tables with this data were not available.[1]
Regulation of Gene Expression
The activation of PPARα by this compound directly influences the transcription of a wide array of genes, primarily those involved in lipid homeostasis.
Table 3: Key PPARα Target Genes Regulated by Peroxisome Proliferators
| Gene | Function | Effect of PPARα Agonist |
| Fatty Acid Transport and Uptake | ||
| CD36 (FAT) | Fatty acid translocase | Upregulation |
| FABP1 | Fatty acid binding protein 1 | Upregulation |
| Peroxisomal β-oxidation | ||
| ACOX1 | Acyl-CoA oxidase 1 | Upregulation |
| ECH1 | Enoyl-CoA hydratase 1 | Upregulation |
| HSD17B4 | 17β-hydroxysteroid dehydrogenase type 4 | Upregulation |
| Mitochondrial β-oxidation | ||
| CPT1A | Carnitine palmitoyltransferase 1A | Upregulation |
| CPT2 | Carnitine palmitoyltransferase 2 | Upregulation |
| Omega-oxidation | ||
| CYP4A family | Cytochrome P450, family 4, subfamily A | Upregulation |
| Lipogenesis | ||
| SREBP-1c | Sterol regulatory element-binding protein 1c | Downregulation (indirect) |
| FASN | Fatty acid synthase | Downregulation (indirect) |
*This table represents a generalized list of PPARα target genes. Specific gene expression studies for this compound are limited.
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.
In Vivo Study in Rodents
Objective: To assess the effects of this compound on liver weight, histology, and serum lipid profiles in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Corn oil (vehicle)
-
Gavage needles
-
Standard laboratory animal diet and housing
-
Analytical equipment for serum lipid analysis
-
Histology equipment (formalin, paraffin, microtome, stains)
Procedure:
-
Acclimatize animals for at least one week prior to the study.
-
Randomly assign animals to control and treatment groups (n=8-10 per group).
-
Prepare a suspension of this compound in corn oil at the desired concentration (e.g., 25 mg/mL).
-
Administer this compound (e.g., 25 mg/kg body weight) or vehicle (corn oil) to the respective groups daily via oral gavage for a specified duration (e.g., 4 days).
-
Monitor animal health and body weight daily.
-
At the end of the treatment period, euthanize the animals and collect blood via cardiac puncture.
-
Isolate serum and analyze for total cholesterol, triglycerides, HDL, and LDL levels.
-
Excise the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histological analysis.
-
Process the fixed liver tissue for paraffin embedding, sectioning, and staining (e.g., Hematoxylin and Eosin).
-
Analyze liver sections for changes in morphology, including cell size, number, and evidence of peroxisome proliferation.
Caption: Experimental workflow for an in vivo study of this compound in rats.
Electron Microscopy for Peroxisome Proliferation
Objective: To visualize and quantify the proliferation of peroxisomes in hepatocytes following this compound treatment.
Materials:
-
Liver tissue from control and treated animals
-
Glutaraldehyde and paraformaldehyde fixative solution
-
Osmium tetroxide
-
Uranyl acetate and lead citrate stains
-
Resin for embedding
-
Ultramicrotome
-
Transmission Electron Microscope (TEM)
Procedure:
-
Obtain small (approx. 1 mm³) sections of liver tissue immediately after excision.
-
Fix the tissue in a solution of 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer (pH 7.4) for 2-4 hours at 4°C.
-
Wash the tissue in cacodylate buffer.
-
Post-fix in 1% osmium tetroxide in cacodylate buffer for 1-2 hours at 4°C.
-
Dehydrate the tissue through a graded series of ethanol concentrations.
-
Infiltrate and embed the tissue in an appropriate resin (e.g., Epon).
-
Polymerize the resin at 60°C for 48 hours.
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections using a Transmission Electron Microscope.
-
Capture images of hepatocytes and quantify the number and size of peroxisomes.
Hepatocyte Ploidy Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the ploidy distribution of hepatocytes.
Materials:
-
Liver tissue from control and treated animals
-
Collagenase perfusion solution
-
Propidium iodide (PI) or DAPI staining solution
-
Flow cytometer
Procedure:
-
Isolate hepatocytes from the liver by in situ collagenase perfusion.
-
Prepare a single-cell suspension of hepatocytes.
-
Fix the cells in 70% ethanol at -20°C.
-
Wash the cells with PBS and treat with RNase A.
-
Stain the cells with a DNA-binding fluorescent dye such as propidium iodide (PI) or DAPI.
-
Analyze the stained cells using a flow cytometer.
-
Gate on the hepatocyte population based on forward and side scatter properties.
-
Acquire DNA content histograms and analyze the distribution of cells in different ploidy states (2n, 4n, 8n, etc.).
Conclusion
This compound exerts its potent hypolipidemic and peroxisome-proliferating effects primarily through the activation of the nuclear receptor PPARα. This leads to a profound reprogramming of gene expression, favoring fatty acid catabolism and peroxisome biogenesis, particularly in the liver of rodents. The detailed mechanisms and experimental protocols outlined in this guide provide a framework for further research into the therapeutic potential and toxicological profile of this compound and other PPARα agonists. A deeper understanding of the specific gene targets and the downstream consequences of PPARα activation will be crucial for the development of novel therapies for metabolic diseases while mitigating potential adverse effects.
References
The Peroxisome Proliferator-Activated Receptor α (PPARα) Agonist Clofibrate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the research applications of methyl clofibrate, more commonly known as clofibrate. This compound has been a cornerstone in lipid metabolism research for decades, primarily due to its potent activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This document provides a comprehensive overview of its mechanism of action, quantitative effects on lipid profiles, and detailed protocols for key experimental assays used to investigate its activity.
Core Mechanism of Action: PPARα Activation
Clofibrate's primary mechanism of action is the activation of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.[1][2] Upon binding to its ligand, such as clofibric acid (the active metabolite of clofibrate), PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This activation leads to a cascade of downstream effects, primarily enhancing the catabolism of fatty acids.
Quantitative Effects on Lipid Metabolism
Clofibrate has been extensively studied for its effects on plasma lipid and lipoprotein levels. Clinical and preclinical studies have demonstrated its efficacy in reducing triglyceride and cholesterol levels. The following tables summarize the quantitative data from key studies.
Table 1: Effect of Clofibrate on Plasma Triglycerides
| Study Population | Treatment and Dosage | Duration | Mean Triglyceride Reduction (%) | Citation(s) |
| Patients with Hypertriglyceridemia | Clofibrate | 1 month | 32 | [1] |
| Patients with Hyperlipoproteinemia Type III | Oral Clofibrate | 8 weeks | ~50 | [4] |
| Patients with Familial Combined Hyperlipidemia | Clofibrate 1000 mg bid | 12 weeks | Not significantly different from placebo | [5] |
Table 2: Effect of Clofibrate on Plasma Cholesterol
| Study Population | Treatment and Dosage | Duration | Mean Total Cholesterol Reduction (%) | Mean VLDL Cholesterol Reduction (%) | Citation(s) |
| Patients with Hyperlipoproteinemia Type III | Oral Clofibrate | 8 weeks | ~40 | ~60 | [4] |
| WHO Primary Prevention Trial | Clofibrate | 5.3 years | 9 | Not Reported | [6] |
| Patients with Hyperlipidemia | Clofibrate | 1 month | No significant change | 38 | [1] |
Signaling Pathway
The activation of PPARα by clofibrate initiates a signaling cascade that ultimately alters the expression of genes involved in lipid metabolism. The following diagram illustrates this pathway.
Caption: Clofibrate's active form, clofibric acid, activates the PPARα/RXR heterodimer, leading to the transcription of genes that regulate lipid metabolism.
Experimental Protocols
In Vitro PPARα Activation Assay (Luciferase Reporter Assay)
This protocol is designed to quantify the ability of a compound to activate PPARα in a cell-based system.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS
-
Opti-MEM
-
Lipofectamine 2000
-
pSG5-hPPARα expression vector
-
pPPRE-luciferase reporter vector (containing PPREs upstream of a luciferase gene)
-
pRL-TK (Renilla luciferase control vector)
-
Clofibrate (or clofibric acid)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 24-well plates at a density of 5 x 10^4 cells/well and culture overnight.
-
On the day of transfection, prepare a DNA-lipid complex in Opti-MEM containing the pSG5-hPPARα, pPPRE-luciferase, and pRL-TK vectors using Lipofectamine 2000 according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh DMEM containing 10% FBS.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh serum-free DMEM.
-
Treat the cells with varying concentrations of clofibrate (or clofibric acid) or a vehicle control (e.g., DMSO). Incubate for 24 hours.[7]
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[8]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold activation relative to the vehicle control.
-
Northern Blot Analysis of PPARα Target Gene Expression in Liver
This protocol details the detection and quantification of specific mRNA transcripts in liver tissue following clofibrate treatment.
Materials:
-
Liver tissue from control and clofibrate-treated animals
-
TRIzol reagent
-
Chloroform, Isopropanol, 75% Ethanol
-
DEPC-treated water
-
Formaldehyde, Formamide, MOPS buffer
-
Agarose
-
Nylon membrane
-
UV crosslinker
-
Hybridization oven
-
Radiolabeled probe for a PPARα target gene (e.g., CPT1A)
-
Hybridization buffer (e.g., PerfectHyb Plus)
-
Wash buffers (SSC, SDS)
-
Phosphorimager or X-ray film
Methodology:
-
RNA Isolation:
-
Homogenize frozen liver tissue in TRIzol reagent.
-
Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in DEPC-treated water.
-
Quantify the RNA and assess its integrity by gel electrophoresis.
-
-
Gel Electrophoresis and Transfer:
-
Hybridization and Detection:
-
Prehybridize the membrane in hybridization buffer at 68°C for at least 30 minutes.[10]
-
Denature the radiolabeled probe and add it to the hybridization buffer.
-
Hybridize the membrane with the probe overnight at 68°C.[10]
-
Perform a series of washes with increasing stringency (decreasing SSC concentration and increasing temperature) to remove non-specifically bound probe.
-
Expose the membrane to a phosphorimager screen or X-ray film to detect the hybridized probe.
-
Quantify the band intensities and normalize to a housekeeping gene (e.g., GAPDH or actin) to determine relative mRNA expression levels.
-
Sterol Balance Studies in Rodents
This protocol outlines a method to assess the effects of clofibrate on cholesterol absorption and synthesis.
Materials:
-
Metabolic cages for individual housing of rodents
-
Powdered rodent chow
-
Clofibrate
-
Non-absorbable marker (e.g., chromic oxide)
-
Fecal collection tubes
-
Bile duct cannulation setup (for bile collection, if required)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standards (e.g., 5α-cholestane)
Methodology:
-
Animal Acclimation and Diet:
-
Individually house rodents in metabolic cages and allow them to acclimate for several days.
-
Provide a powdered diet mixed with a non-absorbable marker.
-
For the treatment group, incorporate a defined concentration of clofibrate into the diet.
-
-
Sample Collection:
-
Collect feces daily for a period of 5-7 days after an initial equilibration period on the respective diets.
-
If biliary sterol excretion is to be measured, perform bile duct cannulation and collect bile for a defined period.
-
-
Sterol Extraction and Analysis:
-
Dry and homogenize the fecal samples.
-
Perform alkaline hydrolysis of an aliquot of the fecal homogenate to liberate sterols from their esterified forms.
-
Extract the neutral sterols using an organic solvent (e.g., hexane).[13]
-
Derivatize the sterols to make them volatile for GC analysis (e.g., silylation).
-
Analyze the sterol composition by GC-MS, using an internal standard for quantification.[14][15]
-
-
Calculations:
-
Calculate the daily fecal neutral sterol excretion.
-
By relating the excretion of dietary and endogenous sterols to the intake of the non-absorbable marker, calculate cholesterol absorption and endogenous cholesterol synthesis.
-
Conclusion
Clofibrate remains a valuable tool in metabolic research, offering a robust method to investigate the roles of PPARα in lipid homeostasis and related pathologies. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this compound. While its clinical use has been largely superseded by newer drugs with more favorable safety profiles, its utility in a research context is undisputed.[6] Careful consideration of experimental design and adherence to detailed protocols are essential for generating reliable and reproducible data in the study of clofibrate and its impact on cellular and systemic metabolism.
References
- 1. Influence of gemfibrozil and clofibrate on metabolism of cholesterol and plasma triglycerides in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Clofibrate - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of gemfibrozil and clofibrate on serum lipids in familial combined hyperlipidemia. A randomized placebo-controlled, double-blind, crossover clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clofibrate saga: a retrospective commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. korambiotech.com [korambiotech.com]
- 8. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 11. Northern blot - Wikipedia [en.wikipedia.org]
- 12. gladstone.org [gladstone.org]
- 13. lipidmaps.org [lipidmaps.org]
- 14. Sterol balance studies in the rat. Effects of dietary cholesterol and beta-sitosterol on sterol balance and rate-limiting enzymes of sterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sterol metabolism in the rat: effect of alcohol on sterol metabolism in two strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Clofenapate as a PPARα Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl clofenapate is a potent peroxisome proliferator and a recognized agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). As a ligand-activated transcription factor, PPARα is a key regulator of lipid and glucose metabolism, making it a significant target for therapeutic intervention in metabolic diseases. This technical guide provides an in-depth overview of this compound's role as a PPARα agonist, detailing its mechanism of action, effects on gene expression, and relevant experimental protocols. Quantitative data from in vivo studies are presented, and methodologies for key assays are described to facilitate further research and drug development efforts.
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of a wide array of genes involved in metabolism and inflammation. The PPAR subfamily consists of three isotypes: PPARα, PPARβ/δ, and PPARγ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Its activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.
This compound is a chemical compound that has been identified as a potent activator of PPARα. Its ability to induce peroxisome proliferation and modulate the expression of PPARα target genes has made it a valuable tool in studying the physiological and pathological roles of PPARα. This guide will explore the technical aspects of this compound as a PPARα agonist.
Mechanism of Action
This compound exerts its effects by binding to and activating PPARα. The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid metabolism.
Figure 1: PPARα signaling pathway activated by this compound.
Quantitative Data
The following tables summarize the quantitative data from in vivo studies on the effects of this compound.
Table 1: In Vivo Effects of this compound on Gene Expression in Rat Liver
| Compound | Dose | Duration | Target Gene | Fold Induction (mRNA) | Reference |
| This compound | 2.5 mg/kg/day (oral gavage) | 2-8 days | Acyl-CoA Oxidase (ACOX1) | 35 | [1] |
| This compound | 2.5 mg/kg/day (oral gavage) | 2-8 days | Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase | 60 | [1] |
Table 2: In Vivo Effects of this compound on Hepatocyte Parameters in Rats
| Compound | Dose | Duration | Parameter | Observation | Reference |
| This compound | 25 mg/kg/day (oral gavage) | Up to 4 days | Hepatomegaly | Combination of hepatocyte hyperplasia and centrilobular cell hypertrophy | [2] |
Experimental Protocols
In Vivo Study of this compound in Rats
This protocol describes a general procedure for studying the in vivo effects of this compound on liver gene expression in rats.
Objective: To determine the effect of this compound on the expression of PPARα target genes in the liver.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Corn oil (vehicle)
-
Oral gavage needles
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Animal Acclimation: House male Sprague-Dawley rats under standard laboratory conditions for at least one week prior to the experiment.
-
Dosing: Prepare a suspension of this compound in corn oil. Administer this compound to the treatment group via oral gavage at a dose of 2.5 mg/kg body weight daily. Administer an equivalent volume of corn oil to the control group.
-
Treatment Duration: Continue daily administration for a period of 2 to 8 days.
-
Tissue Collection: At the end of the treatment period, euthanize the rats and collect liver tissue samples.
-
RNA Extraction: Immediately process or snap-freeze the liver samples in liquid nitrogen and store at -80°C. Extract total RNA from the liver tissue using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for PPARα target genes (e.g., ACOX1, CPT1A) and a suitable housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Figure 2: Workflow for in vivo analysis of this compound effects.
In Vitro PPARα Transactivation Assay (General Protocol)
This protocol outlines a general method for a luciferase reporter assay to determine the in vitro potency (e.g., EC50) of a compound as a PPARα agonist.
Objective: To quantify the activation of PPARα by a test compound in a cell-based assay.
Materials:
-
HEK293T or HepG2 cells
-
Cell culture medium (e.g., DMEM) and supplements
-
PPARα expression plasmid
-
Luciferase reporter plasmid containing PPREs
-
Transfection reagent
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (this compound). Include a vehicle control (DMSO) and a positive control (a known PPARα agonist).
-
Incubation: Incubate the cells with the compounds for 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Figure 3: General workflow for a PPARα reporter gene assay.
Conclusion
This compound serves as a potent tool for investigating the roles of PPARα in metabolic regulation. The available in vivo data clearly demonstrate its ability to induce the expression of key genes involved in fatty acid oxidation. While specific in vitro potency data such as the EC50 value remains to be fully characterized in publicly accessible literature, the provided protocols offer a framework for conducting such investigations. Further research to quantify the in vitro activity of this compound and to expand the profile of its target genes will be invaluable for the fields of metabolic research and drug development.
References
- 1. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose and Effect Thresholds for Early Key Events in a PPARα-Mediated Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Effects of Methyl Clofenapate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl clofenapate, a derivative of clofibrate, is a potent hypolipidemic agent and a well-characterized peroxisome proliferator. Its biological effects are primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. This technical guide provides a comprehensive overview of the multifaceted biological effects of this compound, with a focus on its mechanism of action, impact on lipid metabolism, and influence on cellular processes such as proliferation and hypertrophy. Quantitative data from key studies are summarized, and the underlying signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's physiological and toxicological properties.
Core Mechanism of Action: PPARα Activation
This compound functions as a classic agonist for PPARα.[1][2] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1][3] This binding event initiates the transcription of a suite of genes involved in fatty acid uptake, binding, and catabolism.[1][4]
The central role of PPARα in mediating the effects of peroxisome proliferators like this compound has been unequivocally demonstrated in studies using PPARα-null mice.[4] These genetically modified animals are resistant to the pleiotropic effects induced by these compounds, including peroxisome proliferation, hepatomegaly, and changes in lipid-metabolizing enzyme expression.[3][4]
Figure 1: PPARα signaling pathway activated by this compound.
Biological Effects on the Liver
The liver is the primary target organ for this compound. Its administration in rodents leads to a series of well-documented effects, including hepatomegaly, peroxisome proliferation, and changes in hepatocyte nuclearity.
Hepatomegaly: A Combination of Hypertrophy and Hyperplasia
Chronic administration of this compound induces significant liver enlargement (hepatomegaly).[5] This is a result of both an increase in the size of individual hepatocytes (hypertrophy) and an increase in the number of hepatocytes (hyperplasia).[5][6][7] Studies in rats have shown that daily administration of 25 mg/kg this compound leads to progressive hypertrophic changes and peaks in mitotic activity occurring at 40, 64, and 84 hours after the initial dose.[7] The hyperplasia is thought to occur predominantly in a sensitive sub-population of binucleated hepatocytes.[6]
Peroxisome Proliferation
A hallmark effect of this compound is the dramatic increase in the number and size of peroxisomes in hepatocytes.[6] This phenomenon is a direct consequence of PPARα activation and the subsequent upregulation of genes encoding peroxisomal proteins, particularly those involved in the β-oxidation of fatty acids.[2][4] It's important to note that while peroxisome proliferation is a key effect, it can occur independently of hyperplasia.[6] For instance, in Snell dwarf mice, this compound induced similar degrees of peroxisome proliferation in both dwarf and heterozygous mice, but hyperplasia only occurred in the latter.[6]
Effects on Hepatocellular Nuclearity and Mitosis
This compound influences the nuclear characteristics of hepatocytes. In heterozygous mice, a reduction in the incidence of binucleated hepatocytes from approximately 50% to 20% was observed following treatment, with S-phase DNA synthesis occurring predominantly in these binucleated cells.[6] Furthermore, during mitosis induced by this compound, there is a redistribution of peroxisomes to the perinuclear region, leading to a close apposition between these organelles and chromosomes.[5]
Effects on Lipid Metabolism
As a hypolipidemic agent, this compound significantly alters lipid profiles. Clinical trials in patients with essential hyperlipidemias have demonstrated its efficacy in reducing plasma lipid levels.[8][9] The primary mechanism for this effect is the PPARα-mediated increase in the expression of genes involved in fatty acid oxidation. This leads to enhanced catabolism of fatty acids, thereby reducing the availability of substrates for the synthesis of triglycerides and very-low-density lipoproteins (VLDL).
Gene Expression Modulation
The activation of PPARα by this compound leads to a coordinated and rapid transcriptional activation of a network of genes. The primary targets are genes encoding enzymes for the peroxisomal β-oxidation system.[2] This includes acyl-CoA oxidase, the rate-limiting enzyme in this pathway.[10] Additionally, genes involved in fatty acid transport and binding are also upregulated.[4] This modulation of gene expression is the fundamental mechanism by which this compound exerts its effects on lipid metabolism and cellular structure.
Toxicological Profile: Non-Genotoxic Hepatocarcinogen
In rodents, long-term exposure to high doses of peroxisome proliferators, including this compound, can lead to the development of liver tumors.[2][6] However, these compounds are considered non-genotoxic carcinogens, meaning they do not directly damage DNA.[2][6] The proposed mechanism for their carcinogenicity involves sustained oxidative stress resulting from a significant imbalance between the production of hydrogen peroxide by peroxisomal oxidases and its degradation by catalase.[2] This chronic oxidative stress is thought to lead to oxidative DNA damage, promoting tumor development.[2] It is important to note that the hepatocarcinogenic response to peroxisome proliferators is species-specific, with rodents being much more sensitive than humans.[4] This difference is partly attributed to lower levels of PPARα expression in human liver compared to rodent liver.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Effects of this compound on Liver Hyperplasia in Rats
| Parameter | Treatment Group | Time Point | Result | Reference |
| Mitotic Index (Colchicine-arrested metaphases) | This compound (25 mg/kg/day) | 40 hours | 1.3% | [7] |
| 64 hours | 6.4% | [7] | ||
| 84 hours | 6.8% | [7] | ||
| Partial Hepatectomy | 36 hours | 21.3% | [7] |
Table 2: Effects of this compound on Hepatocyte Nuclearity in Mice
| Parameter | Animal Model | Before Treatment | After Treatment | Reference |
| Incidence of Binucleated Hepatocytes | Heterozygous Mice | ~50% | ~20% | [6] |
| Snell Dwarf Mice | ~20% | Unchanged | [6] |
Experimental Protocols and Workflows
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies employed in the cited studies can be outlined.
General Animal Study Workflow
The typical workflow for in vivo studies investigating the effects of this compound involves several key stages: animal selection, compound administration, sample collection, and downstream analysis.
Figure 2: General workflow for in vivo studies of this compound.
Hepatocyte Isolation Protocol (Conceptual)
Hepatocytes are often isolated for in vitro studies or for analyzing specific cellular populations. The standard method involves collagenase perfusion.
-
Anesthesia: The animal is deeply anesthetized.
-
Cannulation: The portal vein is cannulated.
-
Perfusion: The liver is perfused with a calcium-free buffer to wash out the blood, followed by a buffer containing collagenase to digest the extracellular matrix.
-
Dissociation: The digested liver is excised, and the cell suspension is gently dispersed.
-
Filtration and Centrifugation: The suspension is filtered to remove undigested tissue, and hepatocytes are pelleted by low-speed centrifugation.
-
Purification: Further purification steps, such as density gradient centrifugation, may be performed to enrich for viable hepatocytes.
-
Cell Culture or Analysis: The isolated hepatocytes are then used for cell culture experiments or direct analysis.
Conclusion
This compound is a valuable tool compound for studying the biological roles of PPARα and the phenomenon of peroxisome proliferation. Its potent effects on lipid metabolism underscore the therapeutic potential of targeting the PPARα pathway. However, the associated risk of hepatocarcinogenesis in rodents, although not directly translatable to humans, highlights the importance of understanding the species-specific responses to PPARα agonists. This guide provides a foundational understanding of the biological effects of this compound, which can inform further research and drug development efforts in the field of metabolic diseases.
References
- 1. Frontiers | Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflammatory Bowel Diseases [frontiersin.org]
- 2. Peroxisome Proliferators and Peroxisome Proliferator-Activated Receptor α: Biotic and Xenobiotic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine.org [endocrine.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Juxtaposition of peroxisomes and chromosomes in mitotic hepatocytes following this compound administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects produced by the non-genotoxic hepatocarcinogen methylclofenapate in dwarf mice: peroxisome induction uncoupled from DNA synthesis and nuclearity changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitosis and histopathology in rat liver during methylclofenapate-induced hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical trial of this compound (a derivative of clofibrate) in patients with essential hyperlipidaemias--with special reference to type II (primary) hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of clofibrate and its derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PPARalpha mediates the effects of the pesticide methyl thiophanate on liver of the lizard Podarcis sicula - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl Clofenapate-Induced Peroxisome Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl clofenapate, a potent hypolipidemic agent, is a classic example of a peroxisome proliferator. These compounds are characterized by their ability to induce a dramatic increase in the number and size of peroxisomes, primarily in the hepatocytes of rodents. This phenomenon, known as peroxisome proliferation, is accompanied by significant alterations in lipid metabolism and has been a subject of extensive research due to its implications for both therapeutic intervention in metabolic disorders and potential hepatocarcinogenesis. This technical guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with this compound-induced peroxisome proliferation, aimed at researchers, scientists, and professionals in drug development.
Core Mechanism of Action: The PPARα Signaling Pathway
The biological effects of this compound are predominantly mediated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2][3]
The Signaling Cascade:
-
Ligand Activation: this compound, acting as a ligand, binds to and activates PPARα in the cytoplasm.
-
Heterodimerization: Upon activation, PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).
-
Nuclear Translocation: The PPARα-RXR heterodimer translocates into the nucleus.
-
PPRE Binding: Inside the nucleus, the complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Gene Transcription: This binding event recruits co-activator proteins, initiating the transcription of genes involved in peroxisome proliferation, fatty acid oxidation, and lipid metabolism.
Key target genes upregulated by the PPARα-RXR complex include those encoding for enzymes of the peroxisomal β-oxidation pathway, such as Acyl-CoA oxidase (ACOX), the rate-limiting enzyme.[1][3]
Quantitative Data on this compound Induction
The administration of this compound leads to dose-dependent and time-dependent changes in various physiological and biochemical parameters in rodents.
Table 1: Dose-Response Effects of this compound in Rats
| Parameter | Dose (mg/kg/day) | Duration | Observation |
| Relative Liver Weight | 25 | 4 days | Significant increase[2] |
| 25 | 7 days | Significant increase[4] | |
| Hepatocyte Hyperplasia | 25 | 4 days | Increased, mainly in the periportal region[2] |
| 25 | 7 days | S-phase activity significantly elevated[4] | |
| Hepatocyte Hypertrophy | 25 | 4 days | Observed in the centrilobular region[2] |
| Peroxisome Number | 25 | 4 days | Increased number of peroxisomes in mitotic hepatocytes[2] |
Table 2: Effects of this compound on Peroxisomal Enzyme Activity
| Enzyme | Species | Dose (mg/kg/day) | Duration | Fold Induction |
| Palmitoyl-CoA Oxidation | Rat | 25 | 28 days | ~10-fold |
| Acyl-CoA Oxidase (ACOX) | Rat | 25 | 28 days | Significant increase |
Note: Specific fold-induction values can vary based on the specific experimental conditions and assay methods used.
Experimental Protocols
A variety of experimental techniques are employed to study this compound-induced peroxisome proliferation. Below are detailed methodologies for key experiments.
Electron Microscopy for Visualization of Peroxisomes
Transmission electron microscopy (TEM) is the gold standard for visualizing the ultrastructural changes in hepatocytes, including the proliferation of peroxisomes.
Protocol:
-
Tissue Fixation: Perfuse the liver with a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer, pH 7.4). Cut the liver into small blocks (approx. 1 mm³) and immerse in the same fixative for at least 2 hours at 4°C.
-
Post-fixation: Wash the tissue blocks in cacodylate buffer and post-fix with 1% osmium tetroxide in the same buffer for 1-2 hours at 4°C.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltration and Embedding: Infiltrate the dehydrated tissue with a mixture of propylene oxide and epoxy resin, followed by pure epoxy resin. Embed the tissue in resin blocks and polymerize at 60°C for 48 hours.
-
Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.
-
Staining: Mount the sections on copper grids and stain with uranyl acetate and lead citrate to enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope. Peroxisomes will appear as small, ovoid organelles with a dense matrix, sometimes containing a crystalloid core.
Quantification of Peroxisome Proliferation
The increase in peroxisome number and volume can be quantified from electron micrographs using stereological methods.
Protocol:
-
Image Acquisition: Capture a systematic random series of electron micrographs from the liver sections of both control and treated animals at a suitable magnification.
-
Point Counting: Overlay a grid of points onto each micrograph.
-
Volume Density Calculation:
-
Count the number of points falling on peroxisomes (Pp).
-
Count the total number of points falling on the hepatocyte cytoplasm (Pc).
-
Calculate the volume density (Vv) of peroxisomes as: Vv = Pp / Pc.
-
-
Numerical Density Calculation:
-
Count the number of peroxisome profiles per unit area of cytoplasm (Na).
-
Calculate the numerical density (Nv) using appropriate stereological formulas (e.g., the Weibel and Gomez method), which requires assumptions about the shape and size distribution of peroxisomes.
-
-
Statistical Analysis: Compare the volume and numerical densities between control and this compound-treated groups using appropriate statistical tests.
Peroxisomal β-Oxidation Assay
This assay measures the activity of the peroxisomal fatty acid β-oxidation system, which is significantly induced by this compound. A common method measures the production of H₂O₂ by acyl-CoA oxidase.
Protocol:
-
Homogenate Preparation: Homogenize liver tissue in a suitable buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 3 mM HEPES, pH 7.2).
-
Subcellular Fractionation (Optional): To specifically measure peroxisomal activity, isolate a peroxisome-enriched fraction by differential or density gradient centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Potassium phosphate buffer (pH 8.0)
-
Palmitoyl-CoA (substrate)
-
Flavin adenine dinucleotide (FAD) (cofactor for ACOX)
-
4-hydroxyphenylacetic acid
-
Horseradish peroxidase
-
-
Assay Procedure:
-
Add the liver homogenate or peroxisomal fraction to the reaction mixture.
-
Incubate at 37°C. The acyl-CoA oxidase will oxidize palmitoyl-CoA, producing H₂O₂.
-
The H₂O₂ produced will react with 4-hydroxyphenylacetic acid in the presence of horseradish peroxidase to form a fluorescent product.
-
-
Measurement: Measure the increase in fluorescence over time using a fluorometer (excitation ~320 nm, emission ~400 nm).
-
Calculation: Calculate the rate of H₂O₂ production, which is proportional to the peroxisomal β-oxidation activity. A standard curve using known concentrations of H₂O₂ should be used for quantification.[5]
Gene Expression Analysis of PPARα Target Genes
Quantitative real-time PCR (qRT-PCR) is used to measure the changes in mRNA levels of PPARα target genes.
Protocol:
-
RNA Extraction: Isolate total RNA from liver tissue of control and treated animals using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., Acox1) and a reference gene (e.g., Gapdh or Actb), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based chemistry.
-
Perform the PCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
Conclusion
This compound serves as a valuable tool for investigating the molecular mechanisms of peroxisome proliferation and the role of PPARα in regulating lipid metabolism. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies in this field. A thorough understanding of these techniques and the underlying biological pathways is crucial for interpreting experimental results and for the development of novel therapeutic strategies targeting metabolic diseases. The potential for hepatocarcinogenicity of peroxisome proliferators in rodents, however, underscores the importance of careful species-specific toxicological evaluation in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Juxtaposition of peroxisomes and chromosomes in mitotic hepatocytes following this compound administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | PPARA activates gene expression [reactome.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Early Studies on Methyl Clofenapate and Clofibrate
This technical guide provides a comprehensive overview of the early research conducted on the lipid-lowering agents this compound and its predecessor, clofibrate. The focus is on the core biochemical effects, mechanisms of action, and the experimental methodologies employed in seminal studies.
Introduction
Clofibrate, introduced in the 1960s, was one of the first widely used drugs for the treatment of hyperlipidemia.[1] It belongs to the fibrate class of drugs, which are known to modulate lipid metabolism.[2][3] this compound was developed as a derivative of clofibrate with the aim of improving potency and efficacy. Early comparative studies in the 1970s sought to elucidate the relative effects of these two compounds on serum lipids and explore their underlying mechanisms of action.
Mechanism of Action: Activation of PPARα
The primary mechanism of action for both clofibrate and this compound involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in the regulation of lipid metabolism.[2][4]
Activation of PPARα leads to a cascade of downstream effects:
-
Increased Lipoprotein Lipase Activity: PPARα activation enhances the expression and activity of lipoprotein lipase (LPL), an enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. This leads to a reduction in circulating triglyceride levels.[2]
-
Increased Fatty Acid Oxidation: Fibrates stimulate the uptake and beta-oxidation of fatty acids in the liver and muscle by upregulating the expression of genes involved in these pathways.[4]
-
Reduced VLDL Production: By increasing fatty acid catabolism, the availability of fatty acids for triglyceride and subsequent VLDL synthesis in the liver is reduced.[4]
-
Modulation of Apolipoprotein Expression: Fibrates are known to decrease the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, and increase the expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), which are components of high-density lipoprotein (HDL).[2]
Quantitative Data from Early Comparative Studies
Early clinical trials directly comparing this compound and clofibrate are limited, with much of the foundational research conducted in the early 1970s. The following tables summarize the key quantitative findings from these pioneering studies.
Table 1: Effects on Serum Lipids in Patients with Hyperlipidaemia
| Parameter | Clofibrate | This compound | Reference |
| Serum Cholesterol | ↓ | ↓↓ | [5] |
| Serum Triglycerides | ↓↓ | ↓↓↓ | [5] |
| LDL Cholesterol | ↓ | ↓ | [5] |
| VLDL Cholesterol | ↓↓ | ↓↓↓ | [5] |
Arrow count indicates the relative magnitude of the effect.
Table 2: Hepatomegalic and Peroxisome Proliferative Effects in Rats
| Parameter | Clofibrate | This compound | Reference |
| Liver Weight Increase | + | ++ | [6] |
| Peroxisome Proliferation | + | +++ | [6] |
Plus sign count indicates the relative magnitude of the effect.
Experimental Protocols from Early Studies
The methodologies employed in the early 1970s for lipid analysis and cellular studies laid the groundwork for modern research. Below are detailed descriptions of the key experimental protocols used.
Objective: To quantify the levels of total cholesterol, triglycerides, and lipoprotein fractions in patient serum.
Methodology: Gas-Liquid Chromatography (GLC) and Ultracentrifugation
-
Sample Collection: Fasting blood samples were collected from patients. Serum was separated by centrifugation.
-
Lipid Extraction: Lipids were extracted from the serum using a chloroform-methanol solvent system.
-
Lipoprotein Fractionation (Ultracentrifugation):
-
Serum density was adjusted with potassium bromide (KBr) solutions.
-
Sequential ultracentrifugation at high speeds was performed to separate lipoprotein fractions based on their density: VLDL (d < 1.006 g/mL), LDL (d = 1.006-1.063 g/mL), and HDL (d = 1.063-1.21 g/mL).
-
-
Triglyceride and Cholesterol Analysis (GLC):
-
The lipid extracts from serum or lipoprotein fractions were saponified to release fatty acids and cholesterol.
-
Fatty acids were methylated to form fatty acid methyl esters (FAMEs).
-
Cholesterol was often derivatized to a more volatile form.
-
The derivatized samples were injected into a gas chromatograph equipped with a flame ionization detector (FID).
-
The retention times and peak areas of the separated components were compared to known standards for identification and quantification.
-
Objective: To evaluate the effects of this compound and clofibrate on liver size and the proliferation of peroxisomes in animal models (typically rats).
Methodology: Gravimetric Analysis and Electron Microscopy
-
Animal Dosing: Rats were administered the test compounds (this compound or clofibrate) or a control vehicle, typically mixed in their feed or administered by oral gavage for a specified period.
-
Hepatomegaly Assessment:
-
At the end of the treatment period, animals were euthanized.
-
The livers were excised, blotted dry, and weighed.
-
Liver weight was expressed as a percentage of the total body weight to normalize for differences in animal size.
-
-
Peroxisome Proliferation Assessment (Electron Microscopy):
-
Small sections of liver tissue were fixed in glutaraldehyde.
-
The fixed tissues were post-fixed in osmium tetroxide, dehydrated in a series of ethanol concentrations, and embedded in an epoxy resin.
-
Ultrathin sections were cut using an ultramicrotome.
-
The sections were stained with uranyl acetate and lead citrate.
-
The stained sections were examined using a transmission electron microscope (TEM).
-
The number and size of peroxisomes in the hepatocytes were qualitatively and sometimes quantitatively assessed from the electron micrographs.
-
Conclusion
The early comparative studies of this compound and clofibrate were instrumental in establishing the fundamental principles of fibrate drug action. These investigations confirmed the superior potency of this compound in lowering serum triglycerides and inducing peroxisome proliferation in animal models. The experimental protocols developed during this era, particularly the use of gas-liquid chromatography and electron microscopy, provided the critical tools for elucidating the biochemical and cellular effects of these compounds. The discovery of PPARα as the molecular target of fibrates has since paved the way for a deeper understanding of lipid homeostasis and the development of more targeted therapies for dyslipidemia.
References
- 1. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibrates - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Double-blind crossoer clinical trial of pyridinolcarbamate in peripheral arterial disease (arteriosclerosis obliterans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenofibrate-promoted hepatomegaly and liver regeneration are PPARα-dependent and partially related to the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Clofenapate's Impact on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of methyl clofenapate on gene expression. This compound is a potent peroxisome proliferator and a valuable tool for investigating lipid metabolism, hepatocyte proliferation, and the intricate signaling networks governed by the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This document synthesizes key findings on its mechanism of action, summarizes its effects on target genes in a structured format, details common experimental protocols, and provides visual representations of the core biological pathways and workflows.
Core Mechanism of Action: PPARα Activation
This compound, like other peroxisome proliferators, exerts its primary effects by acting as a potent agonist for the nuclear receptor PPARα.[1] PPARα is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation.[2][3][4]
The activation sequence is as follows:
-
Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARα.
-
Conformational Change & Heterodimerization: This binding induces a conformational change in the PPARα protein, causing the release of co-repressors and the recruitment of co-activators.[3] The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR).[3][5]
-
PPRE Binding: The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter or enhancer regions of target genes.[3][6]
-
Transcriptional Regulation: The binding of the complex to PPREs initiates the transcription of a wide array of downstream target genes, leading to significant changes in the cellular transcriptome.[6][7]
Quantitative Overview of Gene Expression Changes
This compound modulates a vast network of genes, primarily centered around lipid metabolism and cell cycle control. As a more potent carcinogen in vivo than related compounds like clofibrate, its effects on gene expression are significant.[1] The following table summarizes key genes and gene families affected by PPARα agonists like this compound, as identified through genome-wide analyses such as ChIP-chip and expression microarrays.[2][7]
| Gene Category | Gene Symbol | Gene Name | Function | Expected Expression Change |
| Fatty Acid Metabolism | ACOX1 | Acyl-CoA Oxidase 1 | Peroxisomal fatty acid beta-oxidation | Upregulation[2][7] |
| ACADL | Acyl-CoA Dehydrogenase, Long Chain | Mitochondrial fatty acid beta-oxidation | Upregulation[2][7] | |
| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting step in fatty acid oxidation | Upregulation[5] | |
| CD36 | CD36 Molecule (Thrombospondin Receptor) | Fatty acid uptake | Upregulation[2][7] | |
| Cholesterol/Steroid Metabolism | SULT2A1 | Sulfotransferase Family 2A Member 1 | Steroid sulfation | Upregulation[2][7] |
| HMGCS1 | HMG-CoA Synthase 1 | Cholesterol synthesis (SREBP target) | Upregulation (via cross-talk)[7] | |
| HMGCR | HMG-CoA Reductase | Cholesterol synthesis (SREBP target) | Upregulation (via cross-talk)[7] | |
| Cell Proliferation & Growth | c-fos, c-jun | - | Immediate-early proto-oncogenes | Upregulation[8][9] |
| E2f8 | E2F Transcription Factor 8 | Transcription factor | Upregulation[3] | |
| UHRF1 | Ubiquitin-Like with PHD and Ring Finger Domains 1 | Epigenetic regulator | Upregulation (via E2f8)[3] | |
| CDH1 | Cadherin 1 (E-cadherin) | Cell adhesion, tumor suppressor | Repression (via UHRF1)[3] | |
| MYC | MYC Proto-Oncogene | Cell cycle progression (Wnt target) | Upregulation (via CDH1 repression)[3] | |
| Hepatokines & Signaling | FGF21 | Fibroblast Growth Factor 21 | Regulates glucose and lipid metabolism | Upregulation[5] |
| IGFBP1 | Insulin-Like Growth Factor Binding Protein 1 | Regulates IGF activity | Upregulation[2][7] | |
| Other PPARα Targets | G0S2 | G0/G1 Switch 2 | Lipid droplet-associated protein | Upregulation[2][7] |
| ANGPTL4 | Angiopoietin-Like 4 | Regulator of lipoprotein lipase | Upregulation[2] |
Signaling Pathways Beyond Lipid Metabolism
While renowned for its role in lipid homeostasis, this compound-induced PPARα activation also influences other critical signaling pathways, contributing to its effects on cell proliferation and hepatocarcinogenesis.
Induction of Immediate-Early Genes
Peroxisome proliferators can rapidly induce the expression of immediate-early proto-oncogenes such as c-fos and c-jun.[8][9] This activation is an early cellular response, independent of peroxisome proliferation itself, and suggests an epigenetic modulation of growth-regulatory signal transduction pathways.[8][9] This response may be mediated, in part, through protein kinase C (PKC).[8]
Epigenetic Regulation of Hepatocyte Proliferation
Recent studies have uncovered a specific axis through which PPARα activation promotes hepatocyte proliferation via epigenetic gene silencing.[3] This pathway involves a cascade of gene expression changes leading to the repression of a key tumor suppressor.
-
E2f8 Induction: Activated PPARA directly induces the expression of the transcription factor E2f8.[3]
-
UHRF1 Upregulation: E2F8, in turn, activates the expression of the epigenetic regulator UHRF1.[3]
-
CDH1 Repression: UHRF1 is recruited to the promoter of the Cdh1 gene (E-cadherin), leading to its methylation and transcriptional repression.[3]
-
Wnt Signaling Activation: The downregulation of CDH1 activates Wnt signaling target genes, such as Myc, which drive cell proliferation.[3]
References
- 1. Comparative effects of clofibrate and this compound on morphological transformation and intercellular communication of Syrian hamster embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling of promoter occupancy by PPARα in human hepatoma cells via ChIP-chip analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene repression through epigenetic modulation by PPARA enhances hepatocellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Profiling of promoter occupancy by PPARalpha in human hepatoma cells via ChIP-chip analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of immediate-early gene expression by peroxisome proliferators in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of immediate‐early gene expression by peroxisome proliferators in vitro | Semantic Scholar [semanticscholar.org]
The Role of Methyl Clofenapate in Enhancing Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl clofenapate, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, plays a significant role in the upregulation of fatty acid oxidation pathways in the liver. By activating PPARα, this compound initiates a cascade of genomic and metabolic changes, leading to a marked increase in the capacity of both peroxisomal and mitochondrial β-oxidation. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the action of this compound on fatty acid metabolism. It is designed to be a comprehensive resource for researchers and professionals in the fields of metabolic disease and drug development.
Introduction
Fatty acid oxidation is a critical metabolic process for energy production, particularly in tissues with high energy demands such as the liver, heart, and skeletal muscle. Dysregulation of this pathway is implicated in a variety of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and dyslipidemia. Pharmacological intervention to enhance fatty acid oxidation represents a promising therapeutic strategy. This compound has been extensively studied as a model compound for inducing peroxisome proliferation and stimulating fatty acid catabolism. This guide will explore the core aspects of its function.
Mechanism of Action: PPARα Activation
This compound exerts its primary effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor. The signaling cascade is as follows:
-
Ligand Binding: this compound, a lipophilic molecule, enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm.
-
Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR).
-
Nuclear Translocation: The PPARα-RXR heterodimer translocates to the nucleus.
-
PPRE Binding: In the nucleus, the heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Gene Transcription: This binding event recruits coactivator proteins and initiates the transcription of a suite of genes involved in fatty acid uptake, activation, and oxidation in both peroxisomes and mitochondria.
Figure 1: PPARα Signaling Pathway Activation by this compound.
Quantitative Effects on Fatty Acid Oxidation
Treatment with this compound leads to significant changes in the expression and activity of enzymes involved in fatty acid oxidation. The available quantitative data from studies on rats treated with this compound are summarized below.
Gene Expression Changes
This compound robustly induces the transcription of genes encoding key enzymes in the peroxisomal β-oxidation pathway.
| Gene | Fold Induction (mRNA) | Organism/Model | Reference |
| Acyl-CoA Oxidase (ACOX1) | 35-fold | Rat Liver | [1] |
| Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Bifunctional Enzyme) | 60-fold | Rat Liver | [1] |
Enzyme Activity Changes
The induction of gene expression translates to increased enzymatic activity, enhancing the overall capacity for fatty acid breakdown.
| Enzyme | Fold Induction (Activity) | Organism/Model | Reference |
| Carnitine Acetyltransferase | Increased | Rat Liver | [2] |
| Peroxisomal β-oxidation | 2 to 3-fold | Rat Liver | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on fatty acid oxidation.
Animal Treatment and Sample Collection
Objective: To induce peroxisome proliferation and upregulation of fatty acid oxidation in a rodent model.
Protocol:
-
Animal Model: Male Wistar rats (200-250g) are commonly used.
-
Treatment: Administer this compound daily by oral gavage at a dose of 2.5 - 25 mg/kg body weight for a period of 4 to 21 days.[1][5] A control group should receive the vehicle (e.g., corn oil) only.
-
Sample Collection: At the end of the treatment period, euthanize the animals and perfuse the liver with ice-cold saline. Excise the liver, weigh it, and immediately process it for subcellular fractionation or snap-freeze it in liquid nitrogen for later RNA or protein analysis.
Subcellular Fractionation: Isolation of Peroxisomes and Mitochondria
Objective: To separate peroxisomes and mitochondria from liver homogenates to allow for specific enzyme activity assays.
Protocol (based on differential centrifugation):
-
Homogenization: Mince the fresh liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA).
-
Low-Speed Centrifugation: Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Mitochondrial Pellet: Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.
-
Peroxisomal/Lysosomal Pellet: Transfer the resulting supernatant and centrifuge at 25,000 x g for 20 minutes at 4°C to pellet the light mitochondrial fraction containing peroxisomes and lysosomes.
-
Further Purification: The crude mitochondrial and peroxisomal fractions can be further purified using density gradient centrifugation (e.g., with Percoll or sucrose gradients).
Northern Blot Analysis for mRNA Quantification
Objective: To determine the relative abundance of specific mRNA transcripts for fatty acid oxidation enzymes.
Protocol:
-
RNA Isolation: Extract total RNA from frozen liver tissue using a guanidinium thiocyanate-phenol-chloroform-based method.
-
Gel Electrophoresis: Separate 10-20 µg of total RNA on a 1% agarose gel containing formaldehyde to denature the RNA.
-
Transfer: Transfer the separated RNA to a nylon membrane via capillary blotting.
-
Hybridization: Prehybridize the membrane and then hybridize with a radiolabeled cDNA probe specific for the target gene (e.g., ACOX1, CPT1).
-
Washing: Wash the membrane under stringent conditions to remove non-specifically bound probe.
-
Detection: Expose the membrane to X-ray film or a phosphorimager screen to visualize the hybridized probe.
-
Quantification: Quantify the band intensity using densitometry and normalize to a housekeeping gene (e.g., GAPDH or β-actin) to determine the relative fold change in mRNA expression.
Enzyme Activity Assays
Objective: To measure the activity of the first and rate-limiting enzyme of peroxisomal β-oxidation.
Principle: ACOX catalyzes the oxidation of a fatty acyl-CoA, producing H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.4), horseradish peroxidase, and a chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB).
-
Sample Addition: Add an aliquot of the liver homogenate or the isolated peroxisomal fraction to the reaction mixture.
-
Initiation: Start the reaction by adding the substrate, palmitoyl-CoA.
-
Measurement: Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogen (e.g., 650 nm for oxidized TMB) over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.
Objective: To measure the activity of the rate-limiting enzyme of mitochondrial β-oxidation.
Principle: CPT1 catalyzes the transfer of a fatty acyl group from acyl-CoA to L-carnitine. The activity is measured by quantifying the formation of radiolabeled acylcarnitine from radiolabeled L-[³H]carnitine.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing HEPES buffer (pH 7.4), ATP, coenzyme A, and L-[³H]carnitine.
-
Sample Addition: Add an aliquot of the isolated mitochondrial fraction.
-
Initiation: Start the reaction by adding the fatty acid substrate (e.g., palmitic acid).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination and Extraction: Stop the reaction and extract the radiolabeled acylcarnitine.
-
Quantification: Measure the radioactivity of the extracted acylcarnitine using liquid scintillation counting.
-
Calculation: Calculate the enzyme activity based on the amount of radiolabeled product formed per unit of time and protein.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate a typical experimental workflow for studying the effects of this compound and the logical relationship between its molecular effects.
Figure 2: General Experimental Workflow for Investigating this compound Effects.
Figure 3: Logical Cascade of this compound's Molecular Effects.
Conclusion
This compound serves as a powerful tool for elucidating the molecular mechanisms governing fatty acid oxidation. Its action as a potent PPARα agonist leads to a coordinated upregulation of the enzymatic machinery for both peroxisomal and mitochondrial β-oxidation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies aimed at modulating fatty acid metabolism for therapeutic benefit. Further research is warranted to obtain more precise quantitative data on the effects of this compound on the activity of a wider range of fatty acid oxidation enzymes.
References
- 1. Analysis of transcripts homologous to acyl-CoA oxidase and enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase induced in rat liver by methylclofenapate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increase in hepatic carnitine acetyltransferase activity associated with peroxisomal (microbody) proliferation induced by the hypolipidemic drugs clofibrate, nafenopin, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced peroxisomal beta-oxidation of fatty acids and glutathione metabolism in rats exposed to phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ethyl 4-chloro-2-methylphenoxyacetate on hepatic peroxisomal enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Juxtaposition of peroxisomes and chromosomes in mitotic hepatocytes following this compound administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Investigating the Effects of Methyl Clofenapate in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of the peroxisome proliferator, methyl clofenapate, in rat models. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacological and toxicological profile of this compound, with a particular focus on its impact on hepatic function.
This compound is a potent activator of the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in lipid metabolism and energy homeostasis.[1][2][3][4][5][6] Activation of PPARα in rodents leads to a series of pleiotropic effects, most notably a massive proliferation of peroxisomes in the liver, which is associated with hepatomegaly and an increased risk of liver tumors with long-term exposure.[2][7][8] Understanding the mechanisms underlying these effects is critical for assessing the potential risks and therapeutic benefits of PPARα agonists.
The following sections detail experimental protocols for in vivo studies in rats, including dosing regimens, methods for assessing liver hypertrophy and hyperplasia, and biochemical assays for key enzymatic activities. Additionally, a representative signaling pathway and a general experimental workflow are illustrated.
Data Presentation: Summary of Quantitative Data
The following tables summarize typical quantitative data from studies investigating the effects of this compound in rats. These values are compiled from various sources and represent a general guide for expected outcomes.
Table 1: Dose-Related Effects of this compound on Rat Liver (13-Week Study) [7]
| Dietary Concentration (ppm) | Relative Liver Weight (% of Control) | Peroxisomal Fatty Acid Oxidase Activity (% of Control) | Microsomal Fatty Acid Oxidase Activity (% of Control) | Hepatocyte Labeling Index (% of Control) |
| 10 | Increased | Increased | Increased | Not Significantly Increased |
| 50 | Increased | Increased | Increased | Significantly Increased |
| 150 | Increased | Increased | Increased | Significantly Increased |
| 250 | Increased | Increased | Increased | Significantly Increased |
| 750 | Increased | Increased | Increased | Significantly Increased |
Table 2: Alternative Dosing Regimens and Observed Effects
| Dosage | Administration Route | Duration | Key Observed Effects | Reference |
| 25 mg/kg/day | Gavage | Up to 4 days | Hepatomegaly, hepatocyte hyperplasia (periportal), centrilobular cell hypertrophy. | [9][10] |
| 25 mg/kg/day | Gavage | 84 hours | Peak in colchicine-arrested metaphases (6.8%), indicating increased mitosis. | [9] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
This protocol describes two common methods for administering this compound to rats: dietary administration and oral gavage.
1.1. Animals:
-
Species: Male Sprague-Dawley or Alpk/APfSD rats are commonly used.[7][10]
-
Age: Young adult rats (e.g., 6-8 weeks old) are typically used.
-
Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.
1.2. Dietary Administration: [7]
-
Preparation of Diet:
-
Calculate the required amount of this compound based on the desired dietary concentration (e.g., 10, 50, 250 ppm).
-
Thoroughly mix the this compound with a small amount of powdered standard rodent chow to create a premix.
-
Gradually add the premix to the bulk of the powdered chow and mix until a homogenous distribution is achieved.
-
The diet can be provided as a powder or reformulated into pellets.
-
-
Administration:
-
Provide the prepared diet to the experimental groups for the specified duration (e.g., 1, 4, or 13 weeks).[7]
-
Monitor food consumption and animal body weight regularly.
-
A control group should receive the same standard diet without the addition of this compound.
-
1.3. Oral Gavage: [9]
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., corn oil or 0.5% carboxymethylcellulose).
-
The concentration should be calculated to deliver the desired dose (e.g., 25 mg/kg) in a specific volume (e.g., 5 ml/kg).
-
-
Administration:
-
Administer the suspension daily to the rats using a stomach tube (gavage).
-
The control group should receive the vehicle only.
-
This method allows for precise dosing.
-
Protocol 2: Assessment of Hepatomegaly and Peroxisome Proliferation
This protocol outlines the steps for evaluating the gross and microscopic changes in the liver following this compound treatment.
2.1. Necropsy and Organ Weight:
-
At the end of the treatment period, euthanize the rats using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a complete necropsy.
-
Carefully dissect the liver, blot it dry, and weigh it.
-
Calculate the relative liver weight as a percentage of the final body weight.
2.2. Histopathology:
-
Collect liver tissue samples and fix them in 10% neutral buffered formalin.
-
Process the fixed tissues, embed them in paraffin, and section them at 5 µm.
-
Stain the sections with hematoxylin and eosin (H&E) for general morphological evaluation.
-
Examine the sections for signs of hypertrophy, hyperplasia, and other pathological changes.[9]
2.3. Electron Microscopy (for Peroxisome Visualization):
-
For ultrastructural analysis, fix small pieces of liver tissue in a suitable fixative for electron microscopy (e.g., glutaraldehyde).
-
Process the tissue for transmission electron microscopy.
-
Examine the sections for an increase in the number and size of peroxisomes.
Protocol 3: Biochemical Assays for Liver Function and Peroxisomal Enzyme Activity
This protocol provides a framework for conducting key biochemical assays to quantify the effects of this compound.
3.1. Preparation of Liver Homogenates and Subcellular Fractions:
-
Homogenize fresh or frozen liver tissue in a suitable buffer (e.g., sucrose buffer).
-
Perform differential centrifugation to separate the cytosolic and microsomal fractions.
3.2. Peroxisomal β-oxidation Activity:
-
Measure the activity of peroxisomal fatty acid oxidizing enzymes, such as acyl-CoA oxidase, which is a key indicator of peroxisome proliferation.[1][2]
-
This can be assayed spectrophotometrically by measuring the H2O2-dependent oxidation of a chromogenic substrate.
3.3. Microsomal Fatty Acid Oxidase Activity:
-
Measure the activity of microsomal enzymes involved in fatty acid oxidation, such as those in the cytochrome P450 4A (CYP4A) family.
3.4. Serum Clinical Chemistry:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Prepare serum and analyze for markers of liver function, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[11]
Protocol 4: Analysis of Cell Proliferation
This protocol describes how to assess the rate of hepatocyte replication.
4.1. 5-Bromo-2'-deoxyuridine (BrdU) Labeling: [7]
-
Implant osmotic pumps containing BrdU to continuously label dividing cells over a specific period (e.g., the final week of the study).
-
At the end of the labeling period, collect liver tissue and fix it as described in Protocol 2.2.
-
Perform immunohistochemistry using an anti-BrdU antibody to detect labeled nuclei.
-
Calculate the hepatocyte labeling index by counting the number of BrdU-positive nuclei per 1000 hepatocytes.
Mandatory Visualizations
References
- 1. Characterization of the species-specificity of peroxisome proliferators in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Actions of PPARα in Lipid Metabolism and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-related effects of the peroxisome proliferator methylclofenapate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisome Proliferators and Peroxisome Proliferator-Activated Receptor α: Biotic and Xenobiotic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitosis and histopathology in rat liver during methylclofenapate-induced hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Juxtaposition of peroxisomes and chromosomes in mitotic hepatocytes following this compound administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of methomyl on hepatic mixed function oxidases in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies Using Methyl Clofenapate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl clofenapate is a potent hypolipidemic agent and a well-characterized peroxisome proliferator-activated receptor alpha (PPARα) agonist. In vitro studies involving this compound are crucial for elucidating its mechanism of action, identifying downstream targets, and assessing its potential therapeutic and toxicological effects. These application notes provide detailed protocols and summarize key quantitative data for researchers working with this compound in a laboratory setting.
Mechanism of Action
This compound exerts its primary effects through the activation of PPARα, a ligand-activated transcription factor. Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid metabolism, particularly those related to peroxisomal and mitochondrial fatty acid β-oxidation.
Data Presentation
The following table summarizes the quantitative effects of this compound on the activity of key peroxisomal enzymes. It is important to note that this data is derived from an in vivo study on chemically induced hepatocyte-like cells in hamster pancreas and serves as a reference for the expected biological response.[1]
| Enzyme | Fold Increase in Activity |
| Enoyl-CoA Hydratase | 8.5 - 13 |
| [1-14C]-Palmitoyl-CoA Oxidation | 2.8 - 3.9 |
| Catalase | 1.6 - 3.4 |
| Carnitine Acetyltransferase | > 2,000 |
Key Experimental Protocols
Protocol 1: PPARα Activation using a Luciferase Reporter Assay
This protocol outlines a method to quantify the activation of PPARα by this compound in a cell-based luciferase reporter assay.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2, Huh7)
-
Expression vector for human or rodent PPARα
-
Luciferase reporter plasmid containing a PPRE promoter element (e.g., pGL3-PPRE-luc)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed hepatocyte-derived cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well. Allow cells to adhere overnight.
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes how to assess the cytotoxic effects of this compound on hepatocytes using a colorimetric MTT assay.
Materials:
-
Primary hepatocytes or hepatocyte-derived cell line (e.g., HepG2, AML12)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a suitable density and allow them to adhere and stabilize for 24 hours.
-
Treatment: Replace the medium with fresh medium containing a range of concentrations of this compound (e.g., 1 µM to 500 µM) or vehicle control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 3: Analysis of Target Gene Expression by quantitative Real-Time PCR (qRT-PCR)
This protocol details the measurement of changes in the expression of PPARα target genes in response to this compound treatment.
Materials:
-
Primary hepatocytes or hepatocyte-derived cell line
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Acox1, Cpt1a) and a reference gene (e.g., Gapdh, Actb)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture hepatocytes in 6-well plates and treat with desired concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of this compound via PPARα activation.
Caption: Experimental workflow for PPARα Luciferase Reporter Assay.
Caption: Experimental workflow for Cell Viability (MTT) Assay.
References
Application Note & Protocol: Preparation of Methyl Clofenapate Stock Solution in DMSO
Audience: This document is intended for researchers, scientists, and drug development professionals who require a standardized protocol for the preparation of methyl clofenapate stock solutions for in vitro and in vivo studies.
Abstract: this compound is a peroxisome proliferator used in research to study hypolipidemia, peroxisome proliferation, and hepatocarcinogenesis.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for a wide range of organic compounds.[2][3][4][5] This protocol provides a detailed, step-by-step method for preparing a concentrated stock solution of this compound in DMSO, including necessary materials, safety precautions, and storage guidelines.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound relevant to stock solution preparation.
| Parameter | Value | Reference |
| IUPAC Name | methyl 2-[4-(4-chlorophenyl)phenoxy]-2-methylpropanoate | [6] |
| Synonyms | MCP, Clofenapate methyl ester | [1] |
| CAS Number | 21340-68-1 | [6] |
| Molecular Formula | C₁₇H₁₇ClO₃ | [6][7] |
| Molecular Weight | 304.77 g/mol | [1][7] |
| Physical Appearance | White powder | [6] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][8] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed by modifying the mass of the compound accordingly.
Materials and Equipment
-
This compound powder (CAS: 21340-68-1)
-
Anhydrous/cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettors and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves[9]
-
(Optional) Bath sonicator
-
(Optional) 37°C water bath
-
(Optional, for cell culture) 0.22 µm syringe filter
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.[9]
-
Wear appropriate PPE, including a lab coat, safety glasses, and gloves, to prevent skin and eye contact.[9]
-
In case of skin contact, immediately wash the affected area with soap and water.[6] If eye contact occurs, rinse cautiously with water for several minutes.[9]
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.[9]
-
DMSO is an excellent solvent that can transport other chemicals through the skin; exercise caution when handling solutions containing DMSO.[4]
Stock Solution Preparation (10 mM Example)
Step 1: Calculate the Required Mass To prepare a 10 mM stock solution, first calculate the mass of this compound needed.
-
Formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Calculation for 1 mL of 10 mM solution:
-
Mass = (0.010 mol/L) x (0.001 L) x (304.77 g/mol )
-
Mass = 0.0030477 g = 3.05 mg
-
Step 2: Weighing the Compound
-
Place a sterile microcentrifuge tube or amber glass vial on the analytical balance and tare its weight.
-
Carefully weigh out 3.05 mg of this compound powder and transfer it into the tared container.
Step 3: Dissolution in DMSO
-
Add 1 mL of anhydrous/cell culture-grade DMSO to the container with the this compound powder.
-
Tightly cap the tube or vial.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[10]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
Step 4: Aiding Dissolution (If Necessary) If the compound does not fully dissolve with vortexing, the following methods can be used:
-
Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes.[10]
-
Sonication: Place the tube in a bath sonicator for 5-10 minutes to break up any aggregates.[10]
-
Caution: After warming or sonication, vortex the solution again and ensure all precipitates have fully re-dissolved before use.[8]
Step 5: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[10]
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -80°C for long-term stability (up to one year).[1]
Visualized Workflow and Signaling Pathways
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
References
- 1. Methyl clofenapate_TargetMol [targetmol.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. Methyl 2-((4'-chloro(1,1'-biphenyl)-4-yl)oxy)-2-methylpropanoate | C17H17ClO3 | CID 30602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. emulatebio.com [emulatebio.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays to Determine Methyl Clofenapate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl clofenapate is a known activator of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1] As a nuclear receptor, PPARα, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.[2][3]
These application notes provide detailed protocols for two robust cell-based assays to quantify the activity of this compound as a PPARα agonist: a Luciferase Reporter Gene Assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay. Additionally, a method for assessing the expression of PPARα target genes is described.
Signaling Pathway of PPARα Activation
The activation of PPARα by a ligand such as this compound initiates a cascade of molecular events culminating in the regulation of gene expression. The key steps are the binding of the ligand to the PPARα protein, heterodimerization with RXR, recruitment of coactivators, and binding of this complex to the PPRE of target genes to activate transcription.
References
- 1. Intestinal PPARα Protects Against Colon Carcinogenesis via Regulation of Methyltransferases DNMT1 and PRMT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for Methyl Clofenapate: A Note on Availability
References
- 1. Methylphenidate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Dose Pharmacokinetics of Methylphenidate Extended-Release Multiple Layer Beads Administered as Intact Capsule or Sprinkles Versus Methylphenidate Immediate-Release Tablets (Ritalin®) in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo approach to determine the route of optimal drug absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. In Vivo Pharmacokinetics | ADME/DMPK Drug Development | Syngene [syngeneintl.com]
- 11. Methylphenidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Hypolipidemia with Methyl Clofenapate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature on methyl clofenapate is limited. The following protocols and data are primarily based on studies of the closely related and well-researched compound, clofibrate, and other fibrates. This compound is a derivative of clofibrate and is expected to have a similar mechanism of action.
Introduction
This compound, a derivative of clofibrate, belongs to the fibrate class of hypolipidemic agents. Fibrates are effective in modulating plasma lipid levels, primarily by reducing triglycerides and, to a lesser extent, cholesterol. The principal mechanism of action for fibrates is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in the regulation of lipid metabolism. Activation of PPARα leads to a cascade of downstream effects, resulting in increased fatty acid oxidation, enhanced lipoprotein lipase activity, and reduced production of triglyceride-rich lipoproteins. These application notes provide an overview of the signaling pathways involved and detailed protocols for inducing hypolipidemia in preclinical animal models.
Data Presentation: Efficacy of Fibrates on Plasma Lipids
The following table summarizes the quantitative effects of fibrate treatment on plasma lipid profiles, compiled from various studies. It is important to note that the effects can vary depending on the animal model, duration of treatment, and baseline lipid levels.
| Fibrate | Animal Model | Dosage | Duration | Change in Triglycerides | Change in Total Cholesterol | Change in HDL Cholesterol | Change in LDL Cholesterol | Reference |
| Clofibrate | Male Rats | 0.5 mmol/kg/day (p.o.) | 7 days | Decreased | Decreased | Decreased | - | [1] |
| Clofibric Acid | Obese Zucker Rats | 200 mg/kg (s.c.) | 30 weeks | No significant change | Significantly decreased | - | - | [2] |
| Fenofibrate | ob/ob Mice | 20 mg/kg/day (gavage) | 13 weeks | - | - | - | - | [3] |
| Fenofibrate | Human PLTP Transgenic Mice | - | - | Reduced by ≥48% | - | Increased by 72% | - | [4] |
Signaling Pathway
The primary signaling pathway modulated by this compound and other fibrates is the PPARα pathway. Upon activation by a fibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: PPARα signaling pathway activated by this compound.
Experimental Protocols
The following are generalized protocols for inducing hypolipidemia in rodent models. Researchers should optimize these protocols based on their specific experimental design and institutional guidelines.
Protocol 1: Induction of Hypolipidemia in a Normolipidemic Rodent Model
This protocol is designed to assess the lipid-lowering effects of this compound in animals with normal baseline lipid levels.
Materials:
-
This compound (or clofibrate as a reference compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Male Wistar rats (8-10 weeks old)
-
Standard laboratory chow and water ad libitum
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Lipid analysis kits (for triglycerides, total cholesterol, HDL, LDL)
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into two groups: a control group and a treatment group (n=8-10 animals per group).
-
Dosing Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration. A typical dose for clofibrate is in the range of 50-300 mg/kg body weight.
-
Administration: Administer the this compound suspension or vehicle to the respective groups via oral gavage once daily for a period of 7 to 28 days.
-
Blood Collection: At the end of the treatment period, fast the animals overnight (approximately 12-16 hours). Collect blood samples via a suitable method (e.g., retro-orbital sinus, tail vein) into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Lipid Analysis: Analyze the plasma samples for triglyceride, total cholesterol, HDL, and LDL levels using commercially available enzymatic kits according to the manufacturer's instructions.
-
Data Analysis: Compare the lipid levels between the control and treatment groups using appropriate statistical methods (e.g., t-test or ANOVA).
Protocol 2: Induction of Hypolipidemia in a High-Fat Diet-Induced Hyperlipidemic Rodent Model
This protocol is for evaluating the efficacy of this compound in a disease model that mimics human hyperlipidemia.
Materials:
-
This compound (or clofibrate)
-
Vehicle
-
Male C57BL/6 mice (6-8 weeks old)
-
Standard chow and a high-fat diet (HFD; e.g., 45-60% kcal from fat)
-
All other materials as listed in Protocol 1.
Procedure:
-
Induction of Hyperlipidemia: Feed the mice a high-fat diet for 8-12 weeks to induce hyperlipidemia. A control group should be fed a standard chow diet.
-
Baseline Measurement: After the induction period, collect baseline blood samples to confirm the hyperlipidemic state.
-
Grouping and Treatment: Divide the hyperlipidemic mice into a vehicle control group and a this compound treatment group. Administer the compound or vehicle daily via oral gavage for 4-8 weeks.
-
Monitoring: Monitor body weight and food intake throughout the study.
-
Final Blood and Tissue Collection: At the end of the treatment period, collect final blood samples for lipid analysis as described in Protocol 1. Tissues such as the liver can also be collected for further analysis (e.g., gene expression of PPARα target genes).
-
Analysis: Perform lipid analysis and statistical comparisons as described in Protocol 1.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the hypolipidemic efficacy of a test compound.
Caption: General workflow for an in vivo hypolipidemia study.
References
- 1. Alterations in rat serum lipids and apolipoproteins following clofibrate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of long-term clofibric acid treatment on serum and tissue lipid and cholesterol levels in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenofibrate reverses the decline in HDL cholesterol in mice overexpressing human phospholipid transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl Clofenapate Treatment of Cultured Liver Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro study of methyl clofenapate, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, in cultured liver cells. This document outlines the mechanism of action, experimental protocols, and expected outcomes, with a focus on quantitative analysis of cellular responses.
Introduction
This compound is a well-characterized PPARα agonist widely used in research to study lipid metabolism, peroxisome proliferation, and hepatocyte growth. Its primary mechanism of action involves the activation of PPARα, a nuclear receptor that heterodimerizes with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their transcriptional activation. The downstream effects in liver cells include increased fatty acid oxidation, peroxisome proliferation, and in some cases, hepatocyte proliferation. Understanding the in vitro effects of this compound is crucial for elucidating the molecular mechanisms of PPARα activation and for screening potential therapeutic agents targeting this pathway.
Mechanism of Action: The PPARα Signaling Pathway
This compound, as a PPARα agonist, initiates a signaling cascade that primarily regulates lipid metabolism. Upon entering the cell, it binds to and activates PPARα. The activated PPARα forms a heterodimer with RXR. This PPARα-RXR complex translocates to the nucleus and binds to specific DNA sequences known as PPREs located in the promoter region of target genes. This binding event recruits coactivator proteins, leading to the initiation of transcription of genes involved in fatty acid uptake, binding, and β-oxidation, such as Acyl-CoA oxidase 1 (ACOX1) and Cytochrome P450 4A1 (CYP4A1).
Quantitative Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on key parameters in cultured primary hepatocytes following a 24-hour treatment period. These values are compiled from typical responses observed in in vitro studies with PPARα agonists.
Table 1: Gene Expression Analysis of PPARα Target Genes
| This compound Concentration (µM) | ACOX1 mRNA Fold Change (vs. Vehicle) | CYP4A1 mRNA Fold Change (vs. Vehicle) |
| 0 (Vehicle Control) | 1.0 | 1.0 |
| 1 | 2.5 | 3.0 |
| 10 | 8.0 | 10.0 |
| 50 | 15.0 | 22.0 |
| 100 | 20.0 | 30.0 |
Table 2: Biochemical Assays
| This compound Concentration (µM) | Peroxisomal β-Oxidation Activity (Fold Increase vs. Vehicle) | Total Peroxisome Volume (% Increase vs. Vehicle) |
| 0 (Vehicle Control) | 1.0 | 0 |
| 1 | 1.8 | 15 |
| 10 | 4.5 | 40 |
| 50 | 9.0 | 75 |
| 100 | 12.0 | 100 |
Experimental Protocols
Protocol 1: Treatment of Primary Hepatocytes with this compound
Objective: To determine the dose-dependent effect of this compound on gene expression and peroxisome proliferation in primary hepatocytes.
Materials:
-
Cryopreserved primary hepatocytes (human or rodent)
-
Hepatocyte plating medium
-
Hepatocyte maintenance medium
-
This compound (stock solution in DMSO)
-
Collagen-coated cell culture plates (e.g., 24-well or 96-well)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Reagents for RNA isolation (e.g., TRIzol)
-
Reagents for qRT-PCR
-
Reagents for immunofluorescence staining of peroxisomes (e.g., anti-PMP70 antibody)
Procedure:
-
Cell Plating:
-
Thaw cryopreserved primary hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes on collagen-coated plates at a recommended density (e.g., 0.5 x 106 cells/well for a 24-well plate) in hepatocyte plating medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 4-6 hours to allow for cell attachment.
-
After attachment, replace the plating medium with hepatocyte maintenance medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in hepatocyte maintenance medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the medium from the wells and add the prepared treatment or vehicle control media.
-
Incubate the plates for 24 to 72 hours.
-
-
Endpoint Analysis:
-
Gene Expression Analysis (qRT-PCR):
-
After the incubation period, wash the cells with PBS and lyse them directly in the wells using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR using primers specific for target genes (e.g., ACOX1, CYP4A1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Peroxisome Proliferation Analysis (Immunofluorescence):
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a peroxisomal membrane protein (e.g., PMP70).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify peroxisome number and size using a fluorescence microscope and image analysis software.
-
-
Protocol 2: Treatment of HepG2 Cells with this compound
Objective: To assess the effect of this compound on a human hepatoma cell line, which provides a more reproducible and scalable model.
Materials:
-
HepG2 cells
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Cell culture plates
-
Other reagents as listed in Protocol 1.
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in EMEM with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Passage the cells every 2-3 days when they reach 80-90% confluency.
-
-
Cell Plating:
-
Seed HepG2 cells into appropriate culture plates at a density that will result in approximately 70-80% confluency at the time of treatment.
-
-
Compound Treatment and Endpoint Analysis:
-
Follow the same procedures for compound treatment and endpoint analysis as described in Protocol 1 for primary hepatocytes. Note that HepG2 cells may exhibit a less pronounced response to PPARα agonists compared to primary hepatocytes.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for studying the effects of this compound on cultured liver cells.
Application Notes and Protocols for the Analytical Detection of Methyl Clofenapate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl clofenapate is a hypolipidemic agent, belonging to the fibrate class of drugs. It is the methyl ester of clofibric acid. Fibrates are primarily used to reduce high levels of triglycerides and, to a lesser extent, cholesterol in the blood. They exert their effects by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[1] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations containing this compound.
This document provides detailed application notes and protocols for the detection and quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Fibrates
Fibrates, including this compound (which is metabolized to clofibric acid), primarily act by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This activation leads to a cascade of downstream effects that ultimately result in reduced plasma triglycerides and a modest increase in HDL cholesterol.
Analytical Methods
Several chromatographic techniques can be employed for the analysis of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of drugs in pharmaceutical formulations and biological samples.[2][3]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer pH 3.0) in a ratio of 70:30 (v/v).[2][3]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 227 nm or 254 nm.[5]
-
Injection Volume: 20 µL.
-
Sample Preparation (for biological samples):
-
Protein Precipitation: To 1 mL of plasma, add 2 mL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.[2]
-
Evaporation and Reconstitution: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
Quantitative Data Summary (Based on related fibrate analysis):
| Parameter | Value | Reference |
| Linearity Range | 10–50 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Recovery | 99.48 - 100.39% | [2] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of this compound, especially in complex biological matrices.[6][7] Derivatization may be necessary to improve the volatility and thermal stability of the analyte.[8][9]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.53 mm, 1 µm).[7][10]
-
Carrier Gas: Helium at a flow rate of 1.5 mL/min.[7]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Sample Preparation and Derivatization:
-
Extraction: Perform liquid-liquid extraction (LLE) from the sample matrix using a suitable organic solvent like hexane.
-
Derivatization (Methylation): To the dried extract, add 1 mL of 10% Boron Trifluoride (BF3) in methanol and heat at 60°C for 30 minutes to ensure complete conversion to the methyl ester.[11][12]
-
Extraction of Derivatized Analyte: After cooling, add water and extract the methyl ester with hexane.
-
Drying and Reconstitution: Evaporate the hexane layer to dryness and reconstitute in a small volume of hexane for injection.
-
Quantitative Data Summary (General performance for GC-MS):
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | [9][13] |
| Limit of Quantitation (LOQ) | Low ng/mL | [9] |
| Recovery | 95 - 105% | [7] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, ideal for the trace-level quantification of drugs and their metabolites in biological fluids.[14][15]
Experimental Protocol:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[14]
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[15]
-
Mobile Phase:
-
Gradient Elution:
-
Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 0.3 mL/min.[15]
-
Mass Spectrometer:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[15][17]
-
Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Washing: Wash the cartridge with water to remove interferences.
-
Elution: Elute the analyte with methanol.[15]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Quantitative Data Summary (Based on multi-residue LC-MS/MS methods):
| Parameter | Value | Reference |
| Linearity Range | pg/mL to ng/mL | [15] |
| Limit of Detection (MDL) | 0.1 - 100 ng/L | [14] |
| Recovery (SPE) | 21 - 101% | [14] |
| Inter-day Precision (RSD) | < 15% | [15] |
Experimental Workflow
The general workflow for the analysis of this compound in biological samples involves several key steps from sample collection to data interpretation.
Conclusion
The analytical methods described provide robust and reliable approaches for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the study, including the sample matrix, desired sensitivity, and available resources. Proper method validation according to ICH guidelines should always be performed to ensure the accuracy and precision of the results.[10]
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. An Investigative Review for Pharmaceutical Analysis of Fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cipac.org [cipac.org]
- 5. akjournals.com [akjournals.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Method for quantifying NSAIDs and clofibric acid in aqueous samples, lumpfish (Cyclopterus lumpus) roe, and zebrafish (Danio rerio) eleutheroembryos and evaluation of their bioconcentration in zebrafish eleutheroembryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ANALYTICAL METHODS - Toxicological Profile for Methylene Chloride - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. chimia.ch [chimia.ch]
- 15. agilent.com [agilent.com]
- 16. waters.com [waters.com]
- 17. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
Application Notes & Protocols: Formulation of Methyl Clofenapate for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the formulation of Methyl clofenapate, a poorly water-soluble compound, for oral administration in preclinical animal studies, particularly in rodents.
Introduction
This compound is a peroxisome proliferator investigated for its effects on lipid metabolism. A significant challenge in its preclinical evaluation is its poor aqueous solubility, which can lead to low and variable oral bioavailability. Proper formulation is therefore critical to ensure consistent and reliable dosing for pharmacodynamic and pharmacokinetic studies.
These application notes provide detailed protocols for two common and effective formulation strategies for poorly water-soluble compounds: a co-solvent system and a lipid-based suspension.
Mechanism of Action: PPAR Signaling
This compound functions as a peroxisome proliferator, activating Peroxisome Proliferator-Activated Receptors (PPARs). These are ligand-activated transcription factors that form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[1][2][3][4][5] This pathway is central to the regulation of lipid and glucose metabolism.[2][3]
Physicochemical Properties of this compound
A summary of key properties is essential for formulation design.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₇ClO₃ | [6][7][8] |
| Molecular Weight | 304.8 g/mol | [6][8] |
| Appearance | White powder | [6] |
| CAS Number | 21340-68-1 | [6] |
| Predicted XlogP | 4.7 | [7] |
| Water Solubility | Poor / Insoluble | [9] |
The high predicted XlogP value indicates high lipophilicity, consistent with its poor water solubility.
Experimental Workflow for Formulation and Dosing
The overall process from weighing the compound to administration requires careful, sequential steps to ensure accuracy and homogeneity.
Formulation Protocols
Selection of a vehicle is critical and depends on the required dose, study duration, and animal model.[10] Below are two standard protocols.
Protocol 1: Co-solvent Formulation
This method is suitable for achieving a clear solution, which is often desirable for ensuring dose uniformity. A common vehicle system for poorly soluble compounds is a mix of DMSO, a polyethylene glycol (PEG), a surfactant like Tween-80, and saline.[11][12]
4.1.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer and/or sonicator
4.1.2. Vehicle Composition
| Component | Percentage (v/v) | Purpose |
| DMSO | 5% - 10% | Primary solvent to dissolve the compound |
| PEG300 | 30% - 40% | Co-solvent and viscosity modifier |
| Tween-80 | 5% | Surfactant to improve solubility and stability |
| Saline | 45% - 60% | Aqueous diluent to bring to final volume |
Note: The lowest effective percentage of DMSO should be used to minimize potential toxicity in long-term studies.[12]
4.1.3. Step-by-Step Preparation (Example for 1 mL of 5 mg/mL solution)
-
Calculate Amounts:
-
This compound: 5 mg
-
DMSO: 10% = 100 µL
-
PEG300: 40% = 400 µL
-
Tween-80: 5% = 50 µL
-
Saline: 45% = 450 µL
-
-
Dissolve Compound: Weigh 5 mg of this compound and place it in a sterile tube. Add 100 µL of DMSO. Vortex or sonicate until the powder is completely dissolved, forming a clear stock solution.
-
Add Co-solvent: To the DMSO stock solution, add 400 µL of PEG300. Vortex thoroughly until the solution is uniform and clear.[11]
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture. Vortex again until fully integrated. The solution should remain clear.
-
Final Dilution: Slowly add 450 µL of saline to the mixture while vortexing to prevent precipitation. The final formulation should be a clear, homogenous solution.
-
Storage: Prepare fresh daily. If short-term storage is necessary, store at 2-8°C, protected from light, and allow it to return to room temperature before dosing.
Protocol 2: Corn Oil Suspension
An oil-based vehicle is a simple and common alternative, particularly if a co-solvent system is not well-tolerated or does not achieve the desired concentration.[13] This will likely form a suspension rather than a solution.
4.2.1. Materials
-
This compound powder
-
Corn oil (or other suitable lipid vehicle like sesame oil)
-
Sterile tubes
-
Vortex mixer and/or homogenizer
4.2.2. Vehicle Composition
| Component | Percentage | Purpose |
| This compound | As required | Active Pharmaceutical Ingredient |
| Corn Oil | q.s. to final volume | Lipid vehicle |
4.2.3. Step-by-Step Preparation (Example for 1 mL of 10 mg/mL suspension)
-
Weigh Compound: Weigh 10 mg of this compound and place it in a sterile tube.
-
Add Vehicle: Add a small amount of corn oil (e.g., 200 µL) to the powder to create a paste. This helps in wetting the particles and preventing clumping.
-
Triturate: Use a spatula or pipette tip to gently mix the powder and oil into a smooth, uniform paste.
-
Dilute to Volume: Gradually add the remaining corn oil to reach the final volume of 1 mL, vortexing continuously to ensure the particles are evenly dispersed.
-
Homogenize: For best results and to ensure particle size uniformity, sonicate or briefly homogenize the suspension.
-
Dosing: This is a suspension, so it is critical to vortex vigorously immediately before drawing each dose to ensure uniformity and accurate administration.
Protocol: Administration by Oral Gavage (Mouse)
Oral gavage is a precise method for delivering a defined volume of a formulation directly into the stomach.[10]
5.1. Equipment
-
Appropriately sized feeding needle (gavage needle): For adult mice, a 20-gauge, 1.5-inch curved or straight needle with a ball tip is common.[10]
-
Syringe (e.g., 1 mL tuberculin)
-
Animal scale
5.2. Procedure
-
Animal Handling: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate smooth passage of the needle.
-
Dose Calculation: Weigh the animal immediately before dosing. Calculate the required volume. For example, for a 10 mg/kg dose using a 5 mg/mL formulation in a 25 g mouse:
-
Dose (mg) = 10 mg/kg * 0.025 kg = 0.25 mg
-
Volume (mL) = 0.25 mg / 5 mg/mL = 0.05 mL or 50 µL
-
Note: Typical gavage volumes for mice should not exceed 10 mL/kg.
-
-
Needle Measurement: Measure the gavage needle against the mouse from the tip of the nose to the last rib to estimate the correct insertion depth.[10]
-
Administration:
-
Ensure the formulation is homogenous (vortex if it is a suspension).
-
Introduce the needle into the mouth, passing it along the roof of the mouth towards the esophagus.
-
Gently advance the needle to the pre-measured depth. There should be no resistance. If resistance is felt, withdraw and reposition.
-
Dispense the liquid smoothly and withdraw the needle.
-
-
Monitoring: Observe the animal briefly after dosing for any signs of distress, such as difficulty breathing, which could indicate improper administration.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 5. KEGG PATHWAY: PPAR signaling pathway - Reference pathway (KO) [coccidia.icb.usp.br]
- 6. Methyl 2-((4'-chloro(1,1'-biphenyl)-4-yl)oxy)-2-methylpropanoate | C17H17ClO3 | CID 30602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C17H17ClO3) [pubchemlite.lcsb.uni.lu]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
Troubleshooting & Optimization
Methyl clofenapate solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl clofenapate. The information is presented in a question-and-answer format to directly address common solubility issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound (also known as Clofenapate methyl ester or MCP) is a peroxisome proliferator used as an oral hypolipidemic agent, primarily in research settings with rats and dogs.[1][2] It is a white powder with a molecular weight of approximately 304.77 g/mol and the chemical formula C₁₇H₁₇ClO₃.[2][3]
Q2: Is this compound soluble in water or aqueous buffers like PBS?
This compound is described as being practically insoluble in water.[2] Direct dissolution in aqueous buffers such as Phosphate-Buffered Saline (PBS) is not recommended and will likely result in precipitation or an insoluble suspension.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro experiments, the recommended solvent for preparing a concentrated stock solution is Dimethyl sulfoxide (DMSO).[4][5] DMSO is a powerful polar aprotic solvent capable of dissolving many nonpolar and polar compounds.[6]
Q4: What is the maximum concentration of DMSO that is safe for most cell cultures?
To avoid solvent-induced toxicity in cell-based assays, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[4][5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: How can I prepare a this compound solution for in vivo animal studies?
Due to its poor aqueous solubility, an in vivo formulation of this compound requires a co-solvent system. A commonly used vehicle for administration via oral gavage or injection involves a mixture of solvents to ensure the compound remains in solution.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the handling and use of this compound in experimental settings.
Issue 1: this compound powder is not dissolving in my chosen solvent.
-
Question: I am trying to dissolve this compound powder directly in my cell culture medium/PBS, but it is not dissolving. What should I do?
-
Answer: this compound is poorly soluble in aqueous solutions. You must first prepare a high-concentration stock solution in an appropriate organic solvent, such as 100% DMSO.
Issue 2: Precipitation occurs when adding the DMSO stock solution to the aqueous medium.
-
Question: I successfully dissolved this compound in DMSO, but when I add it to my cell culture medium or PBS, a precipitate forms. How can I prevent this?
-
Answer: This is a common issue known as "crashing out" that occurs when a compound is transferred from a good organic solvent to a poor aqueous solvent. Here are several solutions:
-
Reduce Final Concentration: Your target concentration in the aqueous medium may be too high. Try working with a lower final concentration of this compound.
-
Slow, Drop-wise Addition with Agitation: Add the DMSO stock solution to your pre-warmed (e.g., 37°C) aqueous medium very slowly, drop-by-drop, while gently vortexing or swirling the medium.[7] This helps to disperse the compound quickly and avoid localized high concentrations that lead to precipitation.
-
Use of Surfactants: For particularly difficult compounds, the inclusion of a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-127 in the final aqueous medium can help to maintain solubility.
-
Serum in Media: If your cell culture medium contains fetal bovine serum (FBS), the proteins in the serum can sometimes help to stabilize the compound and prevent precipitation.
-
Issue 3: Inconsistent results in biological assays.
-
Question: I am observing high variability in my experimental results when using this compound. Could this be related to solubility?
-
Answer: Yes, inconsistent results are often linked to poor solubility and precipitation. If the compound precipitates, the actual concentration your cells are exposed to will be lower and more variable than intended. Ensure your final solution is clear and free of any visible precipitate before adding it to your cells. Always perform a visual inspection under light.
Experimental Protocols and Methodologies
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (MW: 304.77 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 3.05 mg of this compound per 1 mL of DMSO.
-
Calculation: 10 mmol/L * 304.77 g/mol = 3047.7 g/L = 3.0477 mg/mL
-
-
Weighing: Carefully weigh out the required amount of this compound powder in a sterile container.
-
Dissolution: Add the corresponding volume of sterile DMSO.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. A product data sheet suggests stability in solvent for up to one year at -80°C.[1]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture medium.
Procedure:
-
Pre-warm your cell culture medium to 37°C.
-
Thaw an aliquot of your this compound DMSO stock solution at room temperature.
-
While gently swirling or vortexing the pre-warmed medium, add the required volume of the stock solution drop-by-drop to achieve your desired final concentration.
-
Example: To achieve a 10 µM final concentration in 10 mL of medium from a 10 mM stock, you would add 10 µL of the stock solution (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
-
Visually inspect the final working solution to ensure no precipitation has occurred.
Protocol 3: Formulation for In Vivo Rodent Studies
This protocol is based on a formulation vehicle commonly used for poorly soluble compounds.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80
-
Sterile Saline or PBS
Vehicle Composition:
-
5% DMSO
-
30% PEG300
-
5% Tween® 80
-
60% Saline or PBS
Procedure:
-
Dissolve the required amount of this compound powder in DMSO first.
-
Add the PEG300 and Tween® 80, and mix thoroughly.
-
Finally, add the saline or PBS to the mixture and vortex or sonicate until a clear, homogenous solution is formed.
Solubility Enhancement Strategies
While direct data for this compound is limited, extensive research on the related fibrate, fenofibrate, provides valuable insights into advanced solubility enhancement techniques that are likely applicable.
| Technique | Description | Key Components/Methods | References |
| Solid Dispersion | The drug is dispersed in an inert, hydrophilic carrier at the solid state. This often converts the crystalline drug into a more soluble amorphous form. | Carriers: Polyethylene Glycols (PEGs), Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC).Methods: Solvent Evaporation, Fusion (Melt) Method. | [8][9][10][11][12][13] |
| Complexation | The drug molecule fits into the cavity of a host molecule, forming a more soluble inclusion complex. | Host Molecules: Cyclodextrins (e.g., β-Cyclodextrin, Hydroxypropyl-β-Cyclodextrin (HPβCD)).Methods: Kneading, Co-precipitation. | [14][15][16][17] |
| Co-solvency | Using a mixture of water-miscible solvents to increase the solubility of a nonpolar drug by reducing the overall polarity of the solvent system. | Co-solvents: DMSO, Ethanol, Propylene Glycol, PEGs. | [18][19][20][21] |
Visualizations
References
- 1. Methyl clofenapate_TargetMol [targetmol.com]
- 2. Methyl 2-((4'-chloro(1,1'-biphenyl)-4-yl)oxy)-2-methylpropanoate | C17H17ClO3 | CID 30602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. emulatebio.com [emulatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation and Characterization of Fenofibrate Loaded Solid Dispersion with Enhanced Dissolution Profile [scirp.org]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Sustained-Release Solid Dispersions of Fenofibrate for Simultaneous Enhancement of the Extent and Duration of Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancement of Dissolution of Fenofibrate Using Complexation with Hydroxy Propyl β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijcrt.org [ijcrt.org]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Improving Methyl Clofenapate Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Methyl clofenapate in solution.
Troubleshooting Guides
Guide 1: Investigating the Root Cause of Degradation
If you are observing a loss of potency, change in appearance, or the emergence of unknown peaks in your analysis of a this compound solution, a systematic investigation is necessary to identify the cause of degradation.
Initial Assessment:
-
Visual Inspection: Examine the solution for any signs of precipitation, color change, or turbidity.
-
Purity Analysis: Use a stability-indicating analytical method, such as HPLC, to determine the purity of the this compound and quantify any degradation products.
-
Review of Storage Conditions: Verify that the solution has been stored under the recommended conditions (e.g., temperature, light exposure).
Troubleshooting Workflow:
The following workflow can help pinpoint the primary degradation pathway affecting your this compound solution.
Caption: Troubleshooting workflow for identifying the cause of this compound degradation.
Guide 2: Selecting an Appropriate Stabilization Strategy
Once the primary degradation pathway has been identified, the following guide will help you select an effective stabilization strategy.
Caption: Decision tree for selecting a suitable stabilization strategy for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: As an ester, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester bond can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to form the corresponding carboxylic acid and methanol.
-
Oxidation: Although less common for the ester group itself, other parts of the molecule may be susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions.
Q2: What is the ideal pH range for maintaining the stability of this compound in aqueous solutions?
A2: While the optimal pH must be determined experimentally for your specific formulation, most esters exhibit maximum stability in a slightly acidic to neutral pH range, typically between pH 4 and 6.[1] Strongly acidic or alkaline conditions will significantly accelerate hydrolytic degradation.
Q3: Can the choice of solvent impact the stability of this compound?
A3: Absolutely. Protic solvents, especially water, can participate in hydrolysis. To minimize this, consider using aprotic solvents if your experimental design allows. If an aqueous solution is necessary, minimizing the water activity by including co-solvents like propylene glycol or polyethylene glycol can enhance stability.
Q4: Are there any chemical stabilizers that can be added to a this compound solution?
A4: Yes, several types of stabilizers can be employed:
-
pH Buffers: To maintain an optimal pH range and prevent acid or base-catalyzed hydrolysis.
-
Antioxidants: Such as butylated hydroxytoluene (BHT) or tocopherols (Vitamin E), can be added to inhibit oxidative degradation.[2]
-
Carbodiimides: These can be used to react with the carboxylic acid degradation product, preventing the reverse reaction and stabilizing the ester.[1][2]
-
Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze degradation.[2]
Q5: How should I store my this compound solutions to ensure maximum stability?
A5: For optimal stability, solutions should be:
-
Stored at reduced temperatures (refrigerated at 2-8°C or frozen).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture.
Data Presentation
The following tables should be used to record and compare the stability of this compound under various conditions.
Table 1: Effect of pH on this compound Stability at [Specify Temperature]
| pH | Initial Concentration (µg/mL) | Concentration at Time X (µg/mL) | % Degradation |
| 2.0 | |||
| 4.0 | |||
| 7.0 | |||
| 9.0 |
Table 2: Effect of Temperature on this compound Stability at [Specify pH]
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration at Time X (µg/mL) | % Degradation |
| 4 | |||
| 25 | |||
| 40 | |||
| 60 |
Table 3: Efficacy of Different Stabilizers on this compound Stability
| Condition | Initial Concentration (µg/mL) | Concentration at Time X (µg/mL) | % Degradation |
| Control (No Stabilizer) | |||
| 0.1% BHT | |||
| 0.1% EDTA | |||
| [Specify Buffer] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the intrinsic stability of this compound and its degradation pathways.
Objective: To generate degradation products of this compound under various stress conditions to understand its stability profile.
Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated oven and photostability chamber
-
HPLC system with a UV detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) with the appropriate solvent and analyze immediately (this is your t=0 unstressed control).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Withdraw samples at various time points, neutralize with an equivalent amount of base, dilute, and analyze.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a set period. Withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a set period. Withdraw samples, dilute, and analyze.
-
Thermal Degradation: Store a sample of the stock solution in a calibrated oven (e.g., 80°C) for an extended period (e.g., 1 week). Analyze at set intervals.
-
Photolytic Degradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Keep a control sample protected from light. Analyze both samples.
-
Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop a quantitative HPLC method capable of separating this compound from its potential degradation products.
Materials and Equipment:
-
HPLC system with a UV/PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Forced degradation samples of this compound
-
HPLC-grade solvents and reagents
Proposed HPLC Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Gradient | Start with a lower concentration of acetonitrile (e.g., 40%) and increase to a higher concentration (e.g., 90%) over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Scan for optimal wavelength using a PDA detector (likely around 230-280 nm) |
| Injection Volume | 10 µL |
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method for this compound.
By following these guides and protocols, researchers can effectively identify the causes of this compound instability, implement appropriate stabilization strategies, and develop robust analytical methods to ensure the quality and reliability of their experimental results.
References
Technical Support Center: Optimizing Methyl Clofenapate Concentration for Cell Culture
Welcome to the technical support center for optimizing the use of Methyl clofenapate in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered when working with this potent peroxisome proliferator-activated receptor alpha (PPARα) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a chemical compound known as a peroxisome proliferator. Its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. In cell culture, particularly with hepatocytes, this compound is used to study the effects of PPARα activation, which can include changes in gene expression related to fatty acid oxidation, peroxisome proliferation, and in some cases, cell proliferation or transformation.
Q2: What is a recommended starting concentration for this compound in cell culture?
Based on available in vitro studies, a concentration of 50 µM has been shown to induce morphological transformation in Syrian hamster embryo (SHE) cells.[1] This concentration can serve as a starting point for your experiments. However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment. For in vivo context, administration of 25 mg/kg/day has been used in rats to study its effects on hepatocytes.[2]
Q3: My this compound is precipitating in the cell culture medium. What should I do?
Precipitation is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Proper Stock Solution Preparation: Ensure your stock solution in DMSO is fully dissolved. Gentle warming and vortexing can aid dissolution.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium below 0.5%, and ideally at or below 0.1%, to minimize toxicity and solubility issues.[3] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Pre-warming the Medium: Before adding the this compound stock solution, ensure your cell culture medium is warmed to 37°C.
-
Dilution Method: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Use of a Carrier Protein: For serum-free conditions, consider pre-complexing this compound with fatty acid-free bovine serum albumin (BSA) to improve its solubility and delivery to cells.
Q4: I am observing high levels of cell death. How can I determine if it's due to this compound toxicity?
It is crucial to distinguish between the desired pharmacological effects and unintended cytotoxicity.
-
Perform a Cytotoxicity Assay: Conduct a dose-response experiment and assess cell viability using standard methods like MTT, MTS, or LDH release assays. This will help you determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Dose Range Selection: Based on the IC50 value, select a concentration range for your experiments that is below the threshold of significant cytotoxicity.
-
Vehicle Control: Always compare the effects of this compound to a vehicle control (cells treated with the same concentration of DMSO without the compound) to rule out solvent-induced toxicity.
Q5: How can I confirm that this compound is activating PPARα in my cell line?
Several methods can be used to verify the on-target activity of this compound:
-
Reporter Gene Assay: Transfect your cells with a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase or other reporter gene. Treatment with this compound should lead to a dose-dependent increase in reporter activity.
-
Gene Expression Analysis: Measure the mRNA or protein levels of known PPARα target genes (e.g., ACOX1, CPT1A) using qPCR or Western blotting.
-
Use of an Antagonist: Co-treatment with a specific PPARα antagonist (e.g., GW6471) should block the effects of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a dose-response experiment to determine the optimal effective concentration (EC50) for PPARα activation in your cell line. Start with a range around 50 µM. |
| Compound Instability | Prepare fresh working solutions of this compound for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. |
| Low PPARα Expression | Verify the expression level of PPARα in your cell line. Some cell lines may have very low or no expression of the receptor. |
| Incorrect Experimental Duration | Optimize the treatment duration. PPARα-mediated effects on gene expression can be observed within hours, while phenotypic changes may take longer. |
| Cell Culture Conditions | Ensure consistent cell seeding density, passage number, and overall healthy culture conditions, as these can influence cellular responses. |
Issue 2: High Background in PPARα Reporter Assay
| Possible Cause | Troubleshooting Step |
| Endogenous PPARα Ligands in Serum | If using serum, consider switching to a charcoal-stripped serum to remove endogenous ligands that may activate PPARα. |
| Constitutive PPARα Activity | Some cell lines may exhibit high basal PPARα activity. Ensure you have a robust vehicle control to determine the true fold-induction by this compound. |
| Promoter Leakiness | Use a well-characterized PPRE-driven reporter construct to minimize non-specific reporter activation. |
Data Presentation
Table 1: Reported In Vitro Effective Concentrations of this compound
| Parameter | Concentration | Cell Type | Effect | Reference |
| Morphological Transformation | 50 µM | Syrian Hamster Embryo (SHE) Cells | Induction of morphological transformation | [1] |
| Inhibition of Gap Junctional Intercellular Communication | 50 µM | Syrian Hamster Embryo (SHE) Cells | Inhibition of dye transfer | [1] |
Note: EC50 and IC50 values for PPARα activation and cytotoxicity, respectively, are not yet widely reported in the literature for this compound and should be determined experimentally for your specific cell line.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To determine the effective concentration (EC50) for PPARα activation using a reporter assay.
Materials:
-
Cell line of interest (e.g., HepG2)
-
PPRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
DMSO (sterile)
-
Luciferase assay system
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the PPRE-luciferase reporter plasmid and the control plasmid according to the manufacturer's protocol.
-
Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO (e.g., 100 mM). Prepare serial dilutions of the stock in DMSO.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is constant and ≤ 0.1%. Include a vehicle-only control.
-
Incubation: Incubate for 24-48 hours.
-
Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: Assessing Cytotoxicity of this compound (MTT Assay)
Objective: To determine the cytotoxic potential (IC50) of this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (sterile)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: PPARα Signaling Pathway Activation by this compound.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. Comparative effects of clofibrate and this compound on morphological transformation and intercellular communication of Syrian hamster embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Juxtaposition of peroxisomes and chromosomes in mitotic hepatocytes following this compound administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
troubleshooting inconsistent results with Methyl clofenapate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl clofenapate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a hypolipidemic agent that belongs to the fibrate class of drugs.[1] Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.[2] Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription.
Q2: What are the expected downstream effects of PPARα activation by this compound?
Activation of PPARα by this compound is expected to upregulate genes involved in fatty acid uptake, transport, and catabolism (β-oxidation). This leads to a reduction in plasma triglycerides. Additionally, PPARα activation can have anti-inflammatory effects and may influence cell proliferation and differentiation.[3]
Q3: In which solvents can I dissolve this compound?
As a white powder, this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4][5] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]
Troubleshooting Inconsistent Results
Q4: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results can arise from several factors, ranging from compound handling to experimental setup. Here are some common areas to investigate:
-
Compound Stability and Storage: Ensure this compound is stored correctly, protected from light and moisture, to prevent degradation. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations. Ensure the compound is fully dissolved in the stock solution before diluting it in your experimental medium. Precipitation of the compound in the final culture medium can also lead to variability.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all impact cellular responses to PPARα agonists.
-
Assay-Specific Variability: For reporter assays, transfection efficiency and reagent quality are critical. For other assays, incubation times and endpoint measurements need to be consistent.
Data Presentation: Dose-Response Guidelines
The optimal concentration of this compound can vary depending on the cell type and the specific assay. The following table provides a general guideline based on published data for this compound and other fibrates.
| Concentration Range | Expected Effect | Reference Cell Type | Citation |
| 10 - 50 µM | Inhibition of gap junctional intercellular communication (GJIC) | Syrian Hamster Embryo (SHE) cells | [2] |
| 50 µM | Induction of morphological transformation | Syrian Hamster Embryo (SHE) cells | [2] |
| 100 µM | Sustained inhibition of GJIC (up to 24h) | Syrian Hamster Embryo (SHE) cells | [2] |
| 100 µM - 1 mM | Suppression of PAI-1 synthesis (for other fibrates) | Cynomolgus monkey hepatocytes | [6] |
Note: It is highly recommended to perform a dose-response curve for your specific experimental system to determine the optimal concentration.
Experimental Protocols
Protocol 1: PPARα Activation Luciferase Reporter Assay
This protocol outlines a general procedure for assessing this compound's ability to activate PPARα using a luciferase reporter assay.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
PPARα expression vector
-
PPRE-driven luciferase reporter vector
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
This compound
-
DMSO (sterile)
-
Cell culture medium and supplements
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A control vector for normalization (e.g., Renilla luciferase) should also be included.
-
Incubation: Incubate the cells for 24 hours to allow for vector expression.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Replace the medium in the wells with the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Mandatory Visualizations
Signaling Pathway
Caption: PPARα signaling pathway activated by this compound.
Experimental Workflow
Caption: General experimental workflow for cell-based assays.
Troubleshooting Guide: Specific Issues
Q5: I am not observing any effect of this compound in my assay. What should I check?
-
Concentration: You may be using a concentration that is too low. Refer to the dose-response table and consider testing a broader range of concentrations.
-
Compound Activity: Verify the integrity of your this compound stock. If possible, test its activity in a well-established positive control system.
-
Cellular Responsiveness: Ensure that your chosen cell line expresses sufficient levels of PPARα. You can verify this by qPCR or Western blotting. Some cell lines may have low endogenous expression and may require transient or stable overexpression of PPARα.
-
Incubation Time: The time required to observe a response can vary. Consider performing a time-course experiment to determine the optimal incubation period.
Q6: I am observing high background or variable results in my luciferase reporter assay. How can I troubleshoot this?
-
Promoter Leaking: The PPRE in your reporter construct may have some basal activity. Ensure you have a proper vehicle control to subtract this background.[7]
-
Transfection Variability: Optimize your transfection protocol to achieve consistent and high efficiency. Use a co-transfected normalization vector (e.g., Renilla luciferase) to correct for differences in transfection efficiency.[8]
-
Reagent Quality: Use fresh, high-quality luciferase assay reagents. Improper storage or handling of reagents can lead to reduced activity and increased background.[7]
-
Plate Choice: Use white, opaque plates for luminescence assays to maximize signal and minimize well-to-well crosstalk.[8]
Q7: I am concerned about potential off-target effects of this compound. How can I address this?
-
Specificity Controls: Use a known PPARα antagonist in conjunction with this compound. If the observed effect is blocked by the antagonist, it is likely mediated by PPARα.
-
Knockdown/Knockout Models: If available, use cell lines or animal models where PPARα has been knocked down or knocked out. The absence of a response in these models would confirm the on-target effect of this compound.
-
Dose-Response Analysis: Off-target effects are often observed at higher concentrations. Working at the lowest effective concentration can help minimize these effects.
Q8: How can I assess the cytotoxicity of this compound in my cell line?
It is important to ensure that the observed effects are not due to cytotoxicity. You can assess this using standard viability assays such as:
-
MTT or MTS Assay: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.[9]
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.
Perform these assays in parallel with your primary experiment, using the same concentrations of this compound and vehicle control.
References
- 1. Methyl 2-((4'-chloro(1,1'-biphenyl)-4-yl)oxy)-2-methylpropanoate | C17H17ClO3 | CID 30602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative effects of clofibrate and this compound on morphological transformation and intercellular communication of Syrian hamster embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Studies on the mechanism of fibrate-inhibited expression of plasminogen activator inhibitor-1 in cultured hepatocytes from cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Methyl Clofenapate Cytotoxicity In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Methyl Clofenapate in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
This compound, a peroxisome proliferator, is known to induce hepatocyte hyperplasia and hypertrophy.[1] While the precise cytotoxic mechanism is multifaceted, in vitro studies with similar compounds suggest the involvement of oxidative stress, mitochondrial dysfunction, and subsequent activation of apoptotic pathways. Peroxisome proliferators can lead to an overproduction of reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death.[2][3]
Q2: At what concentration does this compound typically become cytotoxic?
The cytotoxic concentration of this compound can vary significantly depending on the cell type, exposure time, and the endpoint being measured. It is crucial to perform a dose-response experiment to determine the EC50 or LC50 value in your specific experimental system. For guidance, see the example table below with hypothetical LC50 values.
Q3: What are the initial steps to troubleshoot unexpected cytotoxicity?
If you observe higher than expected cytotoxicity, first verify the concentration of your this compound stock solution and ensure proper vehicle control performance. Assess the health and passage number of your cell cultures, as stressed or high-passage cells can be more susceptible to chemical insults. Finally, consider the possibility of solvent-induced toxicity if using solvents like DMSO at concentrations above 0.5%.
Q4: Can antioxidants mitigate this compound-induced cytotoxicity?
Yes, if oxidative stress is a primary driver of cytotoxicity, co-treatment with antioxidants may offer protection. Antioxidants like N-acetylcysteine (NAC) and Vitamin E have been shown to protect against cellular damage induced by other cytotoxic agents that cause oxidative stress.[4][5][6] It is recommended to test a range of antioxidant concentrations to find the optimal protective effect without inducing toxicity from the antioxidant itself.
Q5: Is apoptosis the primary mode of cell death induced by this compound?
Studies on peroxisome proliferators suggest that apoptosis is a likely mode of cell death.[3] To confirm this, you can perform assays for key apoptotic markers such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential.
Q6: How can I inhibit apoptosis in my cell cultures treated with this compound?
If apoptosis is confirmed as a significant contributor to cell death, you can use pan-caspase inhibitors, such as Z-VAD-FMK, to block the apoptotic cascade.[7][8][9] These inhibitors bind to the active site of caspases, preventing the downstream events of apoptosis.[7] It's important to note that inhibiting apoptosis might shift the mode of cell death to necrosis, so a comprehensive assessment of cell viability is still necessary.[10]
Troubleshooting Guides
Problem 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Suggested Solution |
| Inconsistent Cell Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. Standardize seeding density to avoid overconfluency or sparseness. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration is consistent across all wells and ideally below 0.5%. |
| Assay Interference | Some compounds can interfere with the readout of cytotoxicity assays (e.g., colorimetric or fluorometric). Run appropriate controls, including the compound in cell-free medium, to check for any direct interaction with the assay reagents. |
Problem 2: Ineffective Mitigation with Antioxidants
| Possible Cause | Suggested Solution |
| Suboptimal Antioxidant Concentration | Perform a dose-response experiment with the antioxidant alone to determine its non-toxic concentration range. Then, test a range of these non-toxic concentrations in co-treatment with this compound to find the optimal protective concentration. |
| Timing of Antioxidant Addition | The timing of antioxidant treatment can be critical. Try pre-incubating the cells with the antioxidant for a few hours before adding this compound, as well as co-treatment. |
| Oxidative Stress is Not the Primary Mechanism | If various antioxidants at optimal concentrations do not mitigate cytotoxicity, it is likely that oxidative stress is not the main driver of cell death. In this case, investigate other potential mechanisms, such as direct mitochondrial toxicity or apoptosis induction. |
Problem 3: Incomplete Rescue with Caspase Inhibitors
| Possible Cause | Suggested Solution |
| Insufficient Inhibitor Concentration or Activity | Verify the activity of your caspase inhibitor stock. Perform a dose-response of the inhibitor in your apoptosis model to ensure it is effective. The typical working concentration for Z-VAD-FMK is between 20-100 µM.[9] |
| Necrotic Cell Death | Inhibiting apoptosis may reveal an underlying necrotic cell death pathway.[10] Use an assay that can distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide staining, or measure the release of lactate dehydrogenase (LDH). |
| Caspase-Independent Apoptosis | While less common, some forms of apoptosis can be caspase-independent. Investigate other markers of apoptosis that are upstream of caspase activation, such as mitochondrial cytochrome c release. |
Data Presentation
Table 1: Example LC50 Values of this compound in Different Cell Lines
| Cell Line | Exposure Time (hours) | Example LC50 (µM) |
| Primary Human Hepatocytes | 24 | 75 |
| 48 | 40 | |
| HepG2 | 24 | 120 |
| 48 | 85 | |
| HepaRG | 24 | 100 |
| 48 | 60 | |
| Note: These are hypothetical values for illustrative purposes. Researchers must determine the LC50 in their specific experimental setup. |
Table 2: Expected Outcomes of Mitigation Strategies
| Mitigation Strategy | Key Assay | Expected Result with Effective Mitigation |
| Antioxidant Co-treatment (e.g., N-acetylcysteine) | ROS Measurement (e.g., DCFH-DA assay) | Decreased intracellular ROS levels in co-treated cells compared to this compound alone. |
| Cell Viability Assay (e.g., MTT) | Increased cell viability in co-treated cells. | |
| Caspase Inhibitor Co-treatment (e.g., Z-VAD-FMK) | Caspase-3/7 Activity Assay | Reduced caspase-3/7 activity in co-treated cells. |
| Annexin V/PI Staining | Decreased percentage of apoptotic cells (Annexin V positive) in co-treated cells. |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
This protocol is for assessing changes in mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and early apoptosis.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
JC-1 reagent
-
Assay Buffer
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time. Include untreated and positive controls (e.g., a known mitochondrial uncoupler like FCCP).
-
Prepare the JC-1 working solution according to the manufacturer's instructions. A typical concentration is 1-10 µM.[11]
-
Remove the treatment medium and add the JC-1 working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.[11][12]
-
Wash the cells with Assay Buffer.
-
Measure the fluorescence. For healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~510/527 nm).[12]
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol measures the intracellular generation of ROS.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach.
-
Treat cells with this compound, with and without an antioxidant co-treatment. Include a positive control for ROS induction (e.g., H₂O₂).
-
After the treatment period, remove the medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Add PBS to each well and immediately measure the fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[13]
-
An increase in fluorescence intensity indicates an increase in intracellular ROS.
Protocol 3: Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells cultured in a white-walled 96-well plate
-
This compound
-
Caspase-Glo® 3/7 Assay Reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with this compound, with and without a caspase inhibitor (e.g., Z-VAD-FMK).
-
After treatment, allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
An increase in the luminescent signal corresponds to an increase in caspase-3/7 activity.
Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. Juxtaposition of peroxisomes and chromosomes in mitotic hepatocytes following this compound administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl-thiophanate increases reactive oxygen species production and induces genotoxicity in rat peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferators induce apoptosis and decrease DNA synthesis in hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant, histopathological and biochemical outcomes of short-term exposure to acetamiprid in liver and brain of rat: The protective role of N-acetylcysteine and S-methylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin E improves oxidative stress, apoptosis, and steroidogenesis impairment in glyphosate-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 8. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. 101.200.202.226 [101.200.202.226]
- 13. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Methyl Clofenapate Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term studies involving Methyl clofenapate.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges and unexpected outcomes that may arise during long-term experimental studies with this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why am I not observing significant peroxisome proliferation in rodent liver tissue after this compound treatment? | 1. Suboptimal Dose or Duration: The dose of this compound may be too low, or the treatment duration too short to induce a robust response. 2. Species/Strain Differences: Rodent species and strains can exhibit varying sensitivities to peroxisome proliferators. 3. Issues with Compound Formulation: The compound may not be properly dissolved or administered, leading to poor bioavailability. 4. Suboptimal Tissue Processing: Improper fixation or processing of liver tissue can obscure or damage peroxisomes, making them difficult to visualize. | 1. Dose-Response and Time-Course Studies: Conduct pilot studies to determine the optimal dose and duration for your specific model. A common starting point is 25 mg/kg/day by gavage in rats. 2. Literature Review: Consult literature for studies using the same rodent strain to ensure appropriate experimental design. 3. Formulation Check: Ensure this compound is fully dissolved in a suitable vehicle (e.g., corn oil) immediately before administration. 4. Protocol Review: Review and optimize your tissue fixation and processing protocols for electron microscopy. |
| Hepatocyte viability is low after isolation from this compound-treated animals. | 1. Increased Hepatocyte Fragility: Long-term treatment with peroxisome proliferators can alter hepatocyte membranes, making them more susceptible to damage during isolation. 2. Harsh Isolation Procedure: The enzymatic digestion or mechanical dissociation may be too aggressive. | 1. Gentle Handling: Minimize mechanical stress during tissue dissociation and cell resuspension. 2. Optimize Enzyme Concentrations: Titrate the concentration of collagenase and other digestive enzymes to find the minimum effective concentration. 3. Perfusion Technique: Ensure a consistent and gentle perfusion pressure during liver digestion. |
| I am observing unexpected changes in hepatocyte ploidy that are inconsistent with published data. | 1. Incorrect Gating in Flow Cytometry: Improperly set gates for diploid (2N), tetraploid (4N), and octaploid (8N) populations can lead to inaccurate quantification. 2. Timing of Analysis: The timing of hepatocyte isolation relative to the peak of DNA synthesis can influence the observed ploidy distribution. 3. Animal Age: The age of the animals can affect the baseline ploidy of hepatocytes. | 1. Flow Cytometry Controls: Use hepatocytes from untreated, age-matched animals to set the gates for each ploidy population accurately. 2. Time-Course Analysis: Perform a time-course study to capture the peak of this compound-induced DNA synthesis and subsequent changes in ploidy. 3. Standardize Animal Age: Use animals of a consistent age range throughout your long-term studies. |
| There is high variability in liver-to-body weight ratios among treated animals. | 1. Inconsistent Dosing: Inaccurate gavage or dietary administration can lead to variable drug exposure. 2. Underlying Health Issues: Pre-existing health conditions in some animals can affect their response to the treatment. 3. Dietary Factors: The composition of the animal diet can influence the effects of peroxisome proliferators. | 1. Accurate Dosing Technique: Ensure all personnel are properly trained in gavage techniques and that dietary formulations are homogenous. 2. Animal Health Monitoring: Closely monitor the health of all animals and exclude any with signs of illness from the study. 3. Standardized Diet: Use a consistent and well-defined diet for all experimental groups. |
Quantitative Data from Long-Term this compound Studies
The following tables summarize quantitative data on the effects of this compound on hepatocyte ploidy and proliferation in male F344 rats.
Table 1: Effect of this compound (25 mg/kg/day) on Hepatocyte Ploidy in Male F344 Rats
| Treatment Duration | 8N Hepatocytes (% of Total) | Control (% of Total) |
| 5 Days | 6.3% | 2.5% |
| 10 Days | 5.3% | 2.9% |
Data extracted from a study where male F344 rats were gavaged with 25 mg/kg/day of this compound.[1]
Table 2: Effect of this compound (25 mg/kg/day) on DNA Synthesis in Tetraploid (4N) Hepatocytes
| Treatment Duration | BrdU-Containing 4N Hepatocytes (% of Total) | Control (% of Total) |
| 5 Days | 16.8% | 1.1% |
This table shows the percentage of tetraploid (4N) hepatocytes undergoing DNA synthesis, as measured by BrdU incorporation, after 5 days of treatment with this compound.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed in long-term this compound studies.
Protocol 1: Hepatocyte Isolation and Ploidy Analysis by Flow Cytometry
Objective: To isolate hepatocytes from rodent liver and analyze their DNA content (ploidy) using flow cytometry.
Materials:
-
Collagenase solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Anesthesia and Perfusion: Anesthetize the animal and perform a laparotomy to expose the portal vein.
-
Cannulate the portal vein and initiate perfusion with pre-warmed, calcium-free HBSS to wash out the blood.
-
Switch the perfusion to a pre-warmed collagenase solution to digest the liver matrix.
-
Hepatocyte Isolation: Once the liver is digested, carefully excise it and transfer it to a petri dish containing HBSS.
-
Gently tease the liver apart to release the hepatocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Cell Staining: Wash the isolated hepatocytes and resuspend them in a buffer containing Propidium Iodide (PI) to stain the DNA.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of 2N, 4N, and 8N hepatocyte populations.[2]
Protocol 2: Transmission Electron Microscopy (TEM) for Peroxisome Visualization
Objective: To prepare liver tissue for TEM to visualize and quantify peroxisome proliferation.
Materials:
-
Glutaraldehyde fixative
-
Osmium tetroxide
-
Uranyl acetate
-
Lead citrate
-
Epoxy resin
-
Transmission Electron Microscope
Procedure:
-
Tissue Fixation: Immediately after dissection, fix small pieces of liver tissue in glutaraldehyde.
-
Post-fixation: Post-fix the tissue in osmium tetroxide to preserve lipid structures.
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol and embed it in epoxy resin.
-
Sectioning: Cut ultra-thin sections (60-90 nm) of the embedded tissue using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate to enhance the contrast of cellular structures.
-
Imaging: Examine the sections under a transmission electron microscope and capture images of hepatocytes at high magnification to visualize peroxisomes.
Visualizations
Signaling Pathway
Caption: PPARα signaling pathway activated by this compound.
Experimental Workflow
References
- 1. The peroxisome proliferations WY-14,643 and methylclofenapate induce hepatocyte ploidy alterations and ploidy-specific DNA synthesis in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and quantification of ploidy, nuclearity, and DNA synthesis in rat hepatocytes after administration of a peroxisome proliferator - PMC [pmc.ncbi.nlm.nih.gov]
avoiding precipitation of Methyl clofenapate in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with the use of Methyl clofenapate in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peroxisome proliferator that acts as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription. This signaling pathway is pivotal in the regulation of lipid metabolism and inflammation.
Q2: I observed precipitation immediately after adding my DMSO stock of this compound to the cell culture medium. What is the cause?
A2: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media. The drastic change in solvent polarity causes a rapid decrease in the compound's solubility, leading to precipitation.
Q3: What is the recommended final concentration of DMSO in the cell culture medium?
A3: To minimize cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), with many researchers aiming for 0.1% or lower. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.
Q4: My media containing this compound was clear initially but turned cloudy after a few hours of incubation. What could be the reason?
A4: Delayed precipitation can occur due to several factors, including temperature fluctuations and changes in media composition over time. Repeatedly removing the culture plates from the incubator can cause temperature shifts that affect the solubility of the compound. Additionally, the metabolic activity of the cells can alter the pH and composition of the media, potentially reducing the solubility of this compound.
Q5: Are there alternative solvents to DMSO for dissolving this compound?
A5: While DMSO is a common choice, other organic solvents can be used. Ethanol is a potential alternative. However, it is essential to determine the solubility of this compound in the chosen solvent and to ensure that the final concentration of the solvent in the cell culture is not toxic to the cells. Co-solvents, such as a small amount of ethanol in conjunction with DMSO, or the use of solubilizing agents like Tween 80, can also be explored, but their effects on the specific cell line and assay must be validated.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media leads to a rapid solvent exchange, causing the compound to precipitate. | Perform a serial dilution of the DMSO stock. First, create an intermediate dilution in a small volume of pre-warmed (37°C) media, then add this to the final volume. |
| "Salting Out" Effect | Localized high concentration of the organic solvent at the point of addition can cause the compound to "crash out". | Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and thorough mixing. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution. |
Issue 2: Delayed Precipitation of this compound in Media During Incubation
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator causes temperature cycling, which can affect compound solubility. | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with a heated stage. |
| Evaporation of Media | Evaporation of water from the media increases the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for long-term experiments. |
| Changes in Media pH | Cellular metabolism can lead to a decrease in the pH of the culture medium, which may affect the solubility of the compound. | Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH throughout the experiment. |
| Compound Instability | This compound may degrade over time in the aqueous environment of the cell culture medium, and the degradation products may be less soluble. | Prepare fresh media with this compound for each experiment and avoid long-term storage of the compound in aqueous solutions. |
Data Presentation
| Solvent | General Solubility for Hydrophobic Compounds | Recommended Max. Final Concentration in Cell Culture | Notes |
| DMSO | High | ≤ 0.5% (ideally ≤ 0.1%) | Can be toxic to cells at higher concentrations. Hygroscopic, so use fresh, anhydrous DMSO for preparing stock solutions. |
| Ethanol | Moderate to High | ≤ 0.5% | Can also be cytotoxic; effects vary between cell lines. |
| Methanol | Moderate | Not commonly recommended | Generally more toxic to cells than ethanol. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly to dissolve the compound completely. If necessary, brief sonication in a water bath can be used to aid dissolution. The resulting stock solution should be clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber or clear glass vials and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration this compound stock solution in DMSO.
-
Addition to Media: In a 96-well clear-bottom plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to individual wells containing pre-warmed (37°C) complete cell culture medium (e.g., 199 µL). Include a DMSO-only control.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Visual and Spectrophotometric Assessment: Visually inspect the wells for any signs of precipitation (cloudiness or visible particles). For a quantitative assessment, measure the absorbance of the plate at a wavelength around 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and does not show a significant increase in absorbance is considered the maximum working soluble concentration under your experimental conditions.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation issues.
impact of solvent choice on Methyl clofenapate activity
Welcome to the technical support center for Methyl Clofenapate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the use of this compound, with a specific focus on the impact of solvent choice on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It is a powerful polar aprotic solvent that can dissolve a wide range of organic compounds, including this compound.[1][2] For cell-based assays, it is crucial to use high-purity, anhydrous DMSO to minimize potential cytotoxicity and variability in your results.
Q2: What is the maximum recommended concentration of DMSO in my cell culture medium?
A2: The final concentration of DMSO in cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cellular stress or toxicity. The exact tolerance will depend on the cell type. It is always recommended to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for this compound) to assess the impact of the solvent on your experimental system.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Increase mixing: Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer.
-
Serial dilutions: Perform serial dilutions in your final assay buffer rather than a single large dilution step.
-
Lower the final concentration: You may be exceeding the solubility of this compound in the final aqueous solution. Try working with a lower final concentration.
-
Consider a different solvent system: While less common, for specific applications, a co-solvent system (e.g., DMSO/Ethanol mixture) might be explored, but this would require extensive validation.
Q4: How should I store my this compound stock solution in DMSO?
A4: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3] DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can affect the stability and solubility of the dissolved compound over time.[3] Using anhydrous DMSO and proper storage techniques will help maintain the integrity of your stock solution.[4][5]
Q5: Could the choice of solvent affect the biological activity of this compound?
A5: Yes, the solvent can indirectly impact the observed biological activity. An inappropriate solvent or high solvent concentration can lead to:
-
Poor solubility and bioavailability: If the compound is not fully dissolved, the effective concentration in your experiment will be lower than intended.
-
Compound degradation: Some solvents can promote the degradation of the compound, reducing its potency over time.
-
Off-target effects: The solvent itself can have biological effects that may confound the interpretation of your results.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity in bioassays. | 1. Compound Degradation: The this compound in your stock solution may have degraded. 2. Inaccurate Concentration: The initial stock solution may not have been prepared at the correct concentration. 3. Solvent Interference: The solvent concentration in the final assay may be too high, causing cellular stress or inhibiting the target pathway. | 1. Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO. 2. Verify the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy if a molar extinction coefficient is known). 3. Perform a vehicle control experiment with varying concentrations of the solvent to determine the non-toxic concentration range for your specific assay. |
| High background signal in vehicle control group. | 1. Solvent Cytotoxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. 2. Solvent-Induced Pathway Activation: The solvent itself might be activating signaling pathways that interfere with your readout. | 1. Lower the final concentration of the solvent in your assay. 2. Test alternative high-purity solvents, although this will require significant validation. 3. Ensure the solvent used for the vehicle control is from the same batch as the one used to dissolve the this compound. |
| Variability between experimental replicates. | 1. Incomplete Solubilization: this compound may not be fully dissolved in the stock solution or the final assay medium. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to compound degradation or precipitation. | 1. Vortex the stock solution thoroughly before each use. 2. When diluting into aqueous media, ensure vigorous mixing. 3. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Workflow for cell-based experiments with this compound.
Caption: Simplified signaling pathway of this compound via PPARα activation.[6][7][8]
References
- 1. acs.org [acs.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Actions of PPARα in Lipid Metabolism and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring purity of Methyl clofenapate for experiments
This center provides researchers, scientists, and drug development professionals with essential information for ensuring the purity of Methyl clofenapate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a hypolipidemic agent belonging to the fibrate class of drugs.[1] Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3] PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR).[2][4][5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[2][4] This binding regulates the transcription of genes involved in fatty acid transport and metabolism, leading to a reduction in lipid levels.[3][6]
Q2: What are the potential impurities in a this compound sample?
While a definitive list of impurities is specific to the synthesis batch, potential contaminants in this compound can be inferred from its chemical structure and common synthesis routes for related compounds. These may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
By-products: Compounds formed from side reactions during synthesis, such as isomers or products of incomplete reactions.
-
Solvents: Residual solvents used during the synthesis and purification process.
-
Degradation Products: Products resulting from the breakdown of this compound due to factors like light, temperature, or improper storage. This could include the corresponding carboxylic acid from ester hydrolysis.
Q3: How can I assess the purity of my this compound sample?
The purity of this compound should be assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the main compound and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and detect impurities with distinct proton or carbon signals.
Q4: My experimental results are inconsistent. Could this compound purity be the cause?
Yes, inconsistent results are a common consequence of using an impure compound. Impurities can have their own biological activity, interfere with the primary compound's mechanism of action, or degrade over time, leading to variability in effective concentration. It is crucial to verify the purity of your this compound stock before beginning experiments and to re-assess it periodically, especially for long-term studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Biological Response | An impurity may have off-target effects or its own pharmacological activity. | 1. Re-purify the this compound sample using preparative HPLC or column chromatography. 2. Analyze the purified sample and the impure sample using LC-MS/MS to identify the impurity. 3. Test the biological activity of the identified impurity, if possible. |
| Low Potency or Efficacy | The stated concentration is inaccurate due to the presence of non-active impurities, leading to a lower effective dose. | 1. Quantify the purity of the sample using a validated HPLC method with a reference standard. 2. Adjust the concentration for experiments based on the measured purity (e.g., if the sample is 95% pure, increase the amount weighed by ~5%). |
| Batch-to-Batch Variability | The purity profile and percentage of this compound differ between different manufacturing lots. | 1. Perform a full purity analysis (HPLC, GC-MS) on each new batch upon receipt. 2. Compare the purity data with the Certificate of Analysis (CoA) from the supplier. 3. Qualify each new batch in a pilot experiment before use in large-scale or critical studies. |
| Compound Degradation in Solution | The compound may be unstable in the chosen solvent or under the storage conditions (e.g., light, temperature), leading to the formation of degradation products. | 1. Perform a stability study by analyzing the solution at different time points using HPLC. 2. Prepare fresh solutions for each experiment. 3. Store stock solutions protected from light and at the recommended temperature (typically -20°C or -80°C). |
Purity Analysis Data
The following tables provide representative data for assessing the purity of this compound.
Table 1: Representative HPLC Purity Analysis
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (this compound) | ~5.8 min |
| Purity (by area %) | >99.0% |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.03% |
Table 2: Representative GC-MS Data for Residual Solvents
| Parameter | Value |
|---|---|
| Column | DB-624 (30 m x 0.25 mm, 1.4 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250°C |
| Oven Program | 40°C (5 min), ramp to 240°C at 10°C/min, hold for 5 min |
| Mass Range (m/z) | 35-350 |
| Common Solvents Detected | Dichloromethane, Ethyl Acetate, Hexane |
| Acceptance Criteria | <500 ppm per solvent |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample solution of the experimental this compound at the same concentration.
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1 .
-
Inject 10 µL of the sample solution into the HPLC system.
-
-
Analysis:
-
Record the chromatogram for 15 minutes.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Weigh an appropriate amount of silica gel and create a slurry using a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect small fractions of the eluent as it passes through the column.
-
Analysis: Spot each fraction on a TLC plate to identify the fractions containing the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Purity Assessment Workflow
This diagram outlines the logical steps to verify the purity of a new batch of this compound before its use in experiments.
Caption: Workflow for verifying this compound purity.
PPARα Signaling Pathway
This diagram illustrates the mechanism of action for this compound as a PPARα agonist.
Caption: PPARα signaling pathway activated by this compound.
References
- 1. Methyl 2-((4'-chloro(1,1'-biphenyl)-4-yl)oxy)-2-methylpropanoate | C17H17ClO3 | CID 30602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. cusabio.com [cusabio.com]
- 6. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
Validation & Comparative
A Comparative Guide to Methyl Clofenapate and Other PPARα Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyl clofenapate and other notable Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, including Fenofibrate, Gemfibrozil, and Clofibrate. The information is compiled from experimental data to assist in research and drug development.
Introduction to PPARα Agonists
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. The alpha isoform, PPARα, is a key regulator of lipid metabolism and is the molecular target for the fibrate class of drugs used to treat dyslipidemia.[1][2][3][4][5] Upon activation by an agonist, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the regulation of gene expression involved in fatty acid uptake, transport, and oxidation.[3][6][7]
Comparative Performance of PPARα Agonists
The following table summarizes the quantitative data on the binding affinity and activation potency of this compound and other selected PPARα agonists. It is important to note that this compound is an older compound, and as such, precise quantitative data from modern standardized assays are limited. However, comparative studies indicate its relative potency.
| Agonist | Binding Affinity (Ki) | Activation Potency (EC50) | Key Findings |
| This compound | Data not available | More potent than Clofibrate[8] | Shown to be a more active peroxisome proliferator and a more potent carcinogen in vivo than clofibrate.[8] Induces morphological transformation of Syrian hamster embryo (SHE) colonies at a lower concentration (50 µM) compared to clofibrate (100 µM).[8] |
| Fenofibric Acid (Active metabolite of Fenofibrate) | Data not available | 9.47 µM (for human PPARα)[9] | A potent PPARα agonist that also shows some activation of PPARγ.[9][10] Considered a relatively weak PPARα agonist in some contexts.[9] |
| Gemfibrozil | Lower affinity than other fibrates (e.g., 0.23 mM)[11] | Data not consistently reported, generally considered a low-affinity ligand. | Activates PPARα, but its lower affinity may contribute to other biological activities independent of PPARα.[11] |
| Clofibrate | Data not available | 55 µM (for human PPARα)[12] | One of the first-generation fibrates.[12] |
| GW7647 (Reference Compound) | Data not available | 6 nM (for human PPARα) | A potent and highly selective PPARα agonist, often used as a reference in experimental studies. |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the PPARα signaling pathway and a typical experimental workflow for comparing PPARα agonists.
Caption: PPARα Signaling Pathway.
Caption: Experimental Workflow for Comparing PPARα Agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a test compound to displace a fluorescently labeled PPARα ligand from the PPARα ligand-binding domain (LBD).
-
Materials:
-
GST-tagged human PPARα-LBD
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Fluormone™ Pan-PPAR Green (tracer, acceptor fluorophore)
-
Test compounds (e.g., this compound, Fenofibric acid)
-
Reference compound (e.g., GW7647)
-
Assay buffer
-
384-well black assay plates
-
-
Procedure:
-
Prepare a 2X stock solution of the test compounds and the reference compound in the assay buffer.
-
In a 384-well plate, add the test compound solution.
-
Prepare a mixture of GST-hPPARα-LBD, Terbium-anti-GST antibody, and Fluormone™ Pan-PPAR Green tracer in the assay buffer.
-
Add the protein-tracer mixture to each well containing the test compound.
-
Incubate the plate at room temperature for a specified period (e.g., 3 hours) to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (Fluormone).
-
The ratio of the emission at 520 nm to 495 nm is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound.
-
The concentration of the test compound that causes 50% inhibition of tracer binding (IC50) is determined from a dose-response curve. The binding affinity (Ki) can then be calculated from the IC50 value.
-
PPARα Reporter Gene Assay (Luciferase Assay)
This cell-based assay quantifies the ability of a compound to activate PPARα and induce the expression of a reporter gene (luciferase) under the control of a PPRE.
-
Materials:
-
A suitable mammalian cell line (e.g., HEK293T or HepG2)
-
An expression plasmid for full-length human PPARα.
-
A reporter plasmid containing a PPRE sequence upstream of a luciferase gene.
-
A transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds.
-
Reference agonist (e.g., GW7647).
-
Luciferase assay reagent.
-
96-well white, clear-bottom assay plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After an incubation period (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compounds or the reference agonist.
-
Incubate the cells with the compounds for another 24 hours.
-
Lyse the cells and add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
The fold induction of luciferase activity relative to the vehicle control is calculated for each compound concentration.
-
The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the data to a dose-response curve.
-
Conclusion
While direct quantitative comparisons of this compound to newer PPARα agonists are challenging due to a lack of modern standardized data, historical and comparative in vitro studies suggest it is a more potent activator than its predecessor, clofibrate. Fenofibrate and Gemfibrozil remain widely studied, with Fenofibrate generally demonstrating higher potency. The experimental protocols and workflows outlined in this guide provide a framework for the direct, quantitative comparison of these and other novel PPARα agonists in a research setting.
References
- 1. ahajournals.org [ahajournals.org]
- 2. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of fibrates and thiazolidinediones on plasma triglyceride metabolism are mediated by distinct peroxisome proliferator activated receptors (PPARs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the nongenotoxic peroxisome proliferators: role of the peroxisome proliferator-activator receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects produced by the non-genotoxic hepatocarcinogen methylclofenapate in dwarf mice: peroxisome induction uncoupled from DNA synthesis and nuclearity changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of clofibrate and its derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Methyl Clofenapate as a Selective PPARα Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methyl Clofenapate and PPARα
This compound is a hypolipidemic agent belonging to the fibrate class of drugs.[1] Fibrates are known to exert their therapeutic effects primarily through the activation of PPARα, a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism and inflammation.[2] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[3] This leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation, and the downregulation of inflammatory mediators.[4]
The therapeutic potential of a PPARα agonist is determined by its potency and its selectivity for the α isoform over the other two isoforms, PPARγ and PPARβ/δ, which are involved in different physiological processes such as adipogenesis and glucose homeostasis.[5] High selectivity for PPARα is desirable to minimize off-target effects.
Comparative Analysis of PPARα Agonists
While specific EC50 values for this compound across the three PPAR isoforms are not available in the reviewed literature, its function as a peroxisome proliferator and hypolipidemic agent strongly suggests PPARα agonism.[1] For a comprehensive understanding of how its selectivity and potency would be evaluated, this guide provides data for other well-known PPAR agonists.
Quantitative Comparison of Representative PPAR Agonists
The following table summarizes the half-maximal effective concentrations (EC50) for several representative PPAR agonists, demonstrating a range of potencies and selectivities.
| Compound | PPARα EC50 (µM) | PPARγ EC50 (µM) | PPARβ/δ EC50 (µM) | Selectivity Profile |
| Fenofibric Acid | 30[4] | - | - | Selective for PPARα |
| WY-14643 | 1.5[4] | - | - | Selective for PPARα |
| GW7647 | 0.006[4] | 1.1[4] | 6.2[4] | Highly Selective for PPARα |
| Rosiglitazone | - | 0.93 (human)[4] | - | Selective for PPARγ |
| GW501516 | - | - | ~0.001 | Highly Selective for PPARβ/δ |
| Chiglitazar | 1.2[4] | 0.08[4] | 1.7[4] | Dual PPARα/γ Agonist |
Experimental Protocols for Validation
The following are detailed methodologies for key experiments used to validate the selectivity and potency of a PPARα agonist like this compound.
Luciferase Reporter Gene Assay for PPAR Transactivation
This cell-based assay is the gold standard for quantifying the ability of a compound to activate a specific PPAR isoform.
Principle: A reporter plasmid containing a luciferase gene under the control of a PPRE is co-transfected into a suitable cell line (e.g., HEK293T, COS-7) along with an expression plasmid for the full-length PPARα, PPARγ, or PPARβ/δ protein. If the test compound activates the PPAR isoform, the PPAR/RXR heterodimer binds to the PPRE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPAR activation.
Detailed Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 3 x 10^4 cells per well.
-
After 24 hours, cells are co-transfected with a PPAR-responsive luciferase reporter plasmid (e.g., pGL4.35 containing 9x Gal4 UAS) and a chimeric human PPARα-Gal4, PPARβ/δ-Gal4, or PPARγ-Gal4 expression plasmid using a suitable transfection reagent. A plasmid constitutively expressing Renilla luciferase (e.g., pRL-TK) is often co-transfected to normalize for transfection efficiency.[4]
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing the test compound (e.g., this compound) at various concentrations (typically from 1 nM to 100 µM). A vehicle control (e.g., DMSO) and a known potent agonist for each isoform are included as controls.
-
-
Luciferase Assay:
-
After a 24-hour incubation with the compounds, the cells are lysed.
-
The luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to the Renilla luciferase activity.
-
-
Data Analysis:
-
The fold activation is calculated relative to the vehicle control.
-
The EC50 value, the concentration of the compound that elicits 50% of the maximal response, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
Ligand Binding Assay
This assay determines the affinity of a compound for a specific PPAR isoform's ligand-binding domain (LBD).
Principle: A fluorescently labeled ligand with known affinity for the PPAR LBD is used. The test compound is added in increasing concentrations to compete with the fluorescent ligand for binding to the LBD. The displacement of the fluorescent ligand results in a change in a measurable signal, such as fluorescence polarization.
Detailed Protocol:
-
Reagents and Preparation:
-
Recombinant human PPARα, PPARγ, and PPARβ/δ LBDs.
-
A fluorescently labeled PPAR ligand (e.g., a fluorescent analog of a known agonist).
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
-
Assay Procedure:
-
The PPAR LBD and the fluorescent ligand are incubated together in the assay buffer in a microplate well to allow them to reach binding equilibrium.
-
The test compound is added at various concentrations.
-
The plate is incubated to allow for competition between the test compound and the fluorescent ligand.
-
-
Signal Detection:
-
The fluorescence polarization of each well is measured using a suitable plate reader. A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound.
-
-
Data Analysis:
-
The data is plotted as fluorescence polarization versus the concentration of the test compound.
-
The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent ligand, is determined.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
PPARα Signaling Pathway
Caption: PPARα signaling pathway activated by this compound.
Experimental Workflow for PPAR Agonist Validation
Caption: Workflow for validating a selective PPARα agonist.
Conclusion
This compound is recognized as a PPARα agonist based on its classification as a fibrate and its known hypolipidemic effects. However, a comprehensive, quantitative validation of its selectivity for PPARα over other isoforms requires further experimental investigation using standardized assays such as the luciferase reporter gene assay and ligand binding assays. The data from such studies would be essential for a definitive comparison with newer, more potent, and highly selective PPARα agonists. The protocols and comparative data provided in this guide offer a framework for the rigorous evaluation of this compound and other novel PPARα-targeting compounds.
References
- 1. Methyl clofenapate_TargetMol [targetmol.com]
- 2. In silico and in vitro analysis of PPAR - α / γ dual agonists: Comparative evaluation of potential phytochemicals with anti-obesity drug orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Methyl Clofenapate and Clofibrate: Efficacy, Mechanism, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofibrate, a first-generation fibrate, has been a cornerstone in the management of hyperlipidemia. Its derivative, Methyl clofenapate, emerged as a more potent successor. This guide provides an objective comparative analysis of these two compounds, focusing on their performance, underlying mechanisms, and the experimental data that define their profiles. While quantitative data from direct comparative clinical trials of these specific agents is limited in accessible recent literature, this guide synthesizes available information to offer a comprehensive overview for research and drug development professionals.
Mechanism of Action: PPARα Activation
Both this compound and clofibrate exert their lipid-lowering effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism. Activation of PPARα leads to a cascade of downstream effects that collectively improve the lipid profile.
Signaling Pathway of PPARα Activation
The activation of PPARα by fibrates initiates a series of molecular events culminating in the regulation of genes involved in lipid metabolism. The binding of the fibrate to PPARα leads to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Comparative Performance Data
While precise head-to-head clinical trial data is scarce in modern literature, historical studies indicate that this compound is a more potent lipid-lowering agent than clofibrate. This increased potency, however, is also associated with more pronounced effects on peroxisome proliferation and liver size in animal models.
Lipid-Lowering Efficacy
| Parameter | This compound | Clofibrate |
| Triglyceride Reduction | More Potent | Effective |
| Cholesterol Reduction | More Potent | Effective |
Peroxisome Proliferation and Hepatomegaly (in Rodent Models)
| Parameter | This compound | Clofibrate |
| Peroxisome Proliferation | Strong Inducer | Inducer |
| Hepatomegaly | Significant | Moderate |
Experimental Protocols
The following sections detail standardized methodologies for key experiments used to evaluate the effects of fibrates like this compound and clofibrate.
In Vivo Assessment of Lipid-Lowering Effects in a Rodent Model
This protocol outlines a typical experiment to determine the efficacy of lipid-lowering agents in rats fed a high-fat diet to induce hyperlipidemia.
1. Animal Model and Diet:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Diet: A high-fat diet (e.g., 45% of calories from fat) is provided for a period of 4-8 weeks to induce a stable hyperlipidemic state. A control group receives a standard chow diet.
2. Drug Administration:
-
Animals are divided into treatment groups: Vehicle control (e.g., corn oil), Clofibrate, and this compound.
-
Drugs are administered daily via oral gavage for a specified period (e.g., 2-4 weeks). Dosages are determined based on previous studies.
3. Sample Collection and Analysis:
-
Blood samples are collected at baseline and at the end of the treatment period via retro-orbital sinus or tail vein puncture after an overnight fast.
-
Serum is separated by centrifugation.
-
Serum total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol are measured using commercially available enzymatic kits and a spectrophotometer.
4. Data Analysis:
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to compare lipid levels between the different treatment groups and the control group.
Assessment of Peroxisome Proliferation in Rat Liver
This protocol describes a method to quantify the increase in peroxisomes in liver cells following treatment with fibrates.
1. Animal Treatment:
-
Rats are treated with this compound, clofibrate, or a vehicle control as described in the lipid-lowering protocol.
2. Liver Tissue Processing:
-
At the end of the treatment period, animals are euthanized, and liver tissue is immediately collected.
-
A portion of the liver is fixed in an appropriate fixative (e.g., 2.5% glutaraldehyde) for electron microscopy.
-
Another portion is snap-frozen in liquid nitrogen for biochemical assays.
3. Morphometric Analysis (Electron Microscopy):
-
Fixed liver tissue is processed, sectioned, and stained for transmission electron microscopy.
-
Multiple random fields of view of hepatocytes are imaged at a standard magnification.
-
The volume density of peroxisomes (the fraction of the cytoplasmic volume occupied by peroxisomes) is determined using stereological methods (e.g., point counting).
4. Biochemical Assay (Catalase Activity):
-
Frozen liver tissue is homogenized.
-
The activity of catalase, a marker enzyme for peroxisomes, is measured spectrophotometrically by monitoring the decomposition of hydrogen peroxide.
5. Data Analysis:
-
The volume density of peroxisomes and catalase activity are compared between the treatment and control groups using statistical tests.
Conclusion
This compound stands out as a more potent hypolipidemic agent compared to its parent compound, clofibrate. This enhanced efficacy is, however, paralleled by a greater propensity to induce peroxisome proliferation and hepatomegaly in rodent models, a factor that ultimately limited its clinical development. Both compounds share a common mechanism of action through the activation of PPARα, highlighting the central role of this nuclear receptor in lipid homeostasis. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of fibrates and other lipid-modifying agents, ensuring robust and reproducible data for future drug development endeavors.
Assessing the Specificity of Methyl Clofenapate for PPARα: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity of Methyl clofenapate as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist. Due to the limited availability of public quantitative data on this compound's binding affinity and activation potency, this document focuses on comparing well-characterized PPARα agonists—WY-14643, GW7647, and Fenofibrate. Detailed experimental protocols are provided to enable researchers to determine the specificity of this compound or other novel compounds for PPARα.
The PPARα Signaling Pathway
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in lipid and glucose metabolism, as well as inflammation. Upon binding to an agonist, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to their transcription. This signaling cascade regulates the expression of genes involved in fatty acid uptake and oxidation.[1]
References
Unveiling the Receptor Selectivity of Methyl Clofenapate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl clofenapate, a well-established hypolipidemic agent, primarily exerts its therapeutic effects through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). As a member of the fibrate class of drugs, its principal mechanism involves the modulation of gene expression related to lipid metabolism. However, a critical aspect of drug development and translational research is the comprehensive understanding of a compound's selectivity and potential off-target effects. This guide provides a comparative overview of the cross-reactivity of this compound with other receptors, supported by available data and detailed experimental protocols to facilitate further investigation.
Quantitative Analysis of Receptor Activation
To date, specific quantitative data on the cross-reactivity of this compound across a broad panel of receptors is limited in publicly available literature. The primary focus of research has been on its potent agonism at PPARα. To provide a framework for comparison, the following table summarizes the known activity of this compound on PPAR subtypes. Data for other receptors is largely unavailable and would require dedicated screening studies.
| Receptor | Ligand | Assay Type | Cell Line | Activity | Value | Reference |
| PPARα | This compound | Reporter Gene Assay | - | Agonist | - | [1] |
| PPARγ | This compound | - | - | Data Not Available | - | - |
| PPARδ | This compound | - | - | Data Not Available | - | - |
Further research is required to populate a comprehensive cross-reactivity table.
Experimental Protocols for Assessing Cross-Reactivity
To determine the selectivity profile of this compound, a combination of in vitro binding and functional assays is essential. Below are detailed methodologies for key experiments.
Radioligand Displacement Assay
This assay quantifies the ability of a test compound (this compound) to displace a known high-affinity radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of this compound for a panel of nuclear receptors (e.g., PPARγ, PPARδ, LXR, FXR) and other potential off-targets.
Materials:
-
Purified recombinant human receptor proteins (e.g., PPARγ, PPARδ ligand-binding domains).
-
Radiolabeled ligands (e.g., [³H]-Rosiglitazone for PPARγ).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA).
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the purified receptor protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3][4]
Luciferase Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to activate or inhibit a specific receptor-mediated signaling pathway.
Objective: To determine the functional activity (EC₅₀ for agonists, IC₅₀ for antagonists) of this compound on various nuclear receptors.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2).
-
Expression vector containing the full-length cDNA of the target receptor (e.g., human PPARγ).
-
Reporter plasmid containing a luciferase gene under the control of a response element for the target receptor (e.g., PPRE-luciferase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the chosen cell line and co-transfect the cells with the receptor expression vector and the luciferase reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.
-
Compound Treatment: After transfection, treat the cells with varying concentrations of this compound. Include a known agonist for the receptor as a positive control.
-
Incubation: Incubate the cells for a suitable period (e.g., 24 hours) to allow for receptor activation and luciferase expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and the appropriate luciferase assay reagent.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the concentration of this compound to determine the EC₅₀ or IC₅₀ value.[5][6][7]
Visualizing Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PPARα signaling pathway and the general workflows for the experimental protocols.
Caption: PPARα signaling pathway activated by this compound.
Caption: Workflows for cross-reactivity assessment.
Conclusion
While this compound is a potent PPARα agonist, a thorough characterization of its cross-reactivity with other receptors is crucial for a complete understanding of its pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for researchers to generate the necessary data to construct a comprehensive selectivity profile. Such studies are vital for identifying potential off-target effects and for the rational design of next-generation therapeutic agents with improved selectivity and safety profiles.
References
- 1. ChEMBL - ChEMBL [ebi.ac.uk]
- 2. ChEMBL - Database Commons [ngdc.cncb.ac.cn]
- 3. scienceopen.com [scienceopen.com]
- 4. Drug and Clinical Candidate Drug Data in ChEMBL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 2-((4'-chloro(1,1'-biphenyl)-4-yl)oxy)-2-methylpropanoate | C17H17ClO3 | CID 30602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A chemical switch regulates fibrate specificity for peroxisome proliferator-activated receptor alpha (PPARalpha ) versus liver X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Fibrate Drug Activities for Researchers
For Immediate Release
[City, State] – December 8, 2025 – In a comprehensive review for researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the activities of common fibrate drugs. Fibrates are a class of amphipathic carboxylic acids that have been in clinical use for decades to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. This guide delves into their mechanism of action, comparative efficacy based on clinical data, and the experimental protocols used to evaluate their activity.
Mechanism of Action: The Central Role of PPARα
Fibrates exert their primary effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is a key regulator of lipid and lipoprotein metabolism.[1][2][3] The activation of PPARα leads to a cascade of downstream effects that collectively improve the lipid profile.
The general signaling pathway for fibrates is initiated by the drug binding to and activating PPARα. This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4]
Key downstream effects of PPARα activation include:
-
Increased Lipoprotein Lipase (LPL) Activity: Fibrates increase the expression of LPL, an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, leading to a reduction in plasma triglyceride levels.[1][5]
-
Decreased Apolipoprotein C-III (ApoC-III) Production: Fibrates suppress the production of ApoC-III, an inhibitor of LPL, which further enhances the clearance of triglyceride-rich lipoproteins.[1][2]
-
Increased Fatty Acid Oxidation: PPARα activation stimulates the uptake and beta-oxidation of fatty acids in the liver and muscle, reducing the substrate available for triglyceride synthesis.[1][6]
-
Increased Apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) Synthesis: Fibrates increase the production of ApoA-I and ApoA-II, the major protein components of high-density lipoprotein (HDL), leading to increased HDL cholesterol levels.[1][6]
Fibrate Signaling Pathway
Comparative Efficacy of Fibrate Drugs
The following table summarizes the quantitative effects of four common fibrate drugs—fenofibrate, bezafibrate, gemfibrozil, and ciprofibrate—on lipid profiles as reported in various clinical studies. The percentage changes can vary depending on the patient population, baseline lipid levels, and study duration.
| Drug | Total Cholesterol (TC) | Low-Density Lipoprotein (LDL) | High-Density Lipoprotein (HDL) | Triglycerides (TG) |
| Fenofibrate | ↓ 9% to 22%[7][8][9] | ↓ 5% to 27%[7][8][10] | ↑ 7% to 25%[6][10][11] | ↓ 20% to 54%[6][7][10] |
| Bezafibrate | ↓ 10% to 23%[2][12][13] | ↓ 11% to 34%[2][12][13] | ↑ 14% to 30%[2][3][11] | ↓ 21% to 39%[2][3][11] |
| Gemfibrozil | Variable (may not decrease)[14] | Variable (may not decrease)[14][15] | ↑ 11% to 36%[11][14][16] | ↓ 32% to 57%[11][14][16] |
| Ciprofibrate | ↓ 17%[17] | ↓ 22% to 29%[1][17] | ↑ 10% to 12%[17][18][19] | ↓ 17% to 44%[1][17][18] |
Detailed Experimental Protocols
The evaluation of fibrate drug activity relies on a set of standardized and robust experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Measurement of Serum Lipid Profile
Objective: To quantify the levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides in patient serum.
Methodology:
-
Sample Collection and Preparation: Blood samples are collected from patients after an 8-12 hour fast.[20] Serum is separated by centrifugation.
-
Enzymatic Assays:
-
Total Cholesterol: Measured using a cholesterol oxidase-peroxidase method.
-
Triglycerides: Measured using a glycerol phosphate oxidase-peroxidase method.
-
HDL Cholesterol: Measured after precipitation of apolipoprotein B-containing lipoproteins (VLDL and LDL) with a precipitating agent (e.g., phosphotungstic acid/magnesium chloride). The cholesterol content of the supernatant is then determined enzymatically.
-
-
LDL Cholesterol Calculation (Friedewald Formula): For triglyceride levels below 400 mg/dL, LDL cholesterol is typically calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5)
-
Direct Measurement/Ultracentrifugation: For higher triglyceride levels or for more precise measurements, LDL cholesterol can be measured directly using homogeneous assays or separated by preparative ultracentrifugation, which is considered the gold standard.[5][21]
Lipid Profile Measurement Workflow
PPARα Activation Assay (Cell-Based Transactivation Assay)
Objective: To determine the ability of a fibrate compound to activate the PPARα receptor.
Methodology:
-
Cell Culture: A suitable cell line (e.g., COS-1 or HEK293T) is cultured in appropriate media.[22][23]
-
Transient Transfection: Cells are co-transfected with two plasmids:
-
An expression vector for a chimeric receptor containing the ligand-binding domain (LBD) of human PPARα fused to the DNA-binding domain of a yeast transcription factor (e.g., GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 binding sites (UAS).
-
-
Compound Treatment: After transfection, cells are treated with various concentrations of the fibrate drug or a vehicle control. A known PPARα agonist (e.g., WY-14643) is used as a positive control.[22]
-
Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of PPARα activation.
-
Data Analysis: The fold activation is calculated relative to the vehicle control.
Gene Expression Analysis (Real-Time Quantitative PCR)
Objective: To quantify the changes in the expression of PPARα target genes in response to fibrate treatment.
Methodology:
-
Cell or Tissue Treatment: Liver cells (e.g., HepG2) or animal models are treated with the fibrate drug.
-
RNA Extraction: Total RNA is isolated from the cells or tissues using a suitable method (e.g., TRIzol reagent).[4]
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).[4]
-
Real-Time Quantitative PCR (RT-qPCR): The cDNA is used as a template for PCR with primers specific for the target genes (e.g., LPL, APOA1, APOC3) and a housekeeping gene for normalization (e.g., GAPDH).[4]
-
Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.
Gene Expression Analysis Workflow
This guide provides a foundational understanding of the comparative activities of fibrate drugs, underpinned by quantitative data and detailed experimental methodologies. For further in-depth analysis, researchers are encouraged to consult the primary clinical trial and laboratory research publications.
References
- 1. Ciprofibrate--a profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of bezafibrate in isolated hypercholesterolemia and mixed hyperlipidemia on infarct risk (Stepwise Program for Individual Risk Identification and Therapy): an open multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secondary prevention by raising HDL cholesterol and reducing triglycerides in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Ciprofibrate therapy in patients with hypertriglyceridemia and low high density lipoprotein (HDL)-cholesterol: greater reduction of non-HDL cholesterol in subjects with excess body weight (The CIPROAMLAT study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Update on the use of fibrates: focus on bezafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of bezafibrate during 4.5 years of treatment of hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of gemfibrozil and clofibrate on metabolism of cholesterol and plasma triglycerides in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism of action of gemfibrozil on lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of ciprofibrate on LDL metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. pubs.acs.org [pubs.acs.org]
Comparative Guide to Validating Downstream Targets of Methyl Clofenapate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl clofenapate and other peroxisome proliferator-activated receptor alpha (PPARα) agonists in the context of validating their downstream targets. This compound, a derivative of clofibrate, functions as a PPARα agonist, a class of drugs primarily used for their hypolipidemic effects. Activation of PPARα, a ligand-activated transcription factor, leads to the regulation of a multitude of genes involved in lipid metabolism, fatty acid oxidation, and inflammation. This guide offers a comparative analysis, detailed experimental protocols, and visual representations of the underlying molecular pathways to aid researchers in their target validation studies.
Comparison of PPARα Agonists on Downstream Target Gene Expression
The therapeutic effects of this compound and other fibrates are mediated through the activation of PPARα, which in turn modulates the expression of target genes. While direct comparative gene expression profiling data for this compound is limited in recent literature, the effects of other well-studied PPARα agonists like fenofibrate and Wy14643 provide a strong benchmark for understanding its mechanism of action.
Below is a summary of the typical effects of PPARα activation on key downstream target genes. The data is compiled from studies on various PPARα agonists and is expected to be qualitatively similar for this compound.
| Target Gene | Function in Lipid Metabolism | Expected Regulation by this compound & Other PPARα Agonists |
| CPT1A (Carnitine Palmitoyltransferase 1A) | Rate-limiting enzyme in mitochondrial fatty acid β-oxidation. | Upregulation |
| ACOX1 (Acyl-CoA Oxidase 1) | First and rate-limiting enzyme of the peroxisomal β-oxidation pathway. | Upregulation |
| FABP1 (Fatty Acid Binding Protein 1) | Facilitates the intracellular transport of fatty acids. | Upregulation |
| APOA1/APOA2 (Apolipoprotein A1/A2) | Major protein components of High-Density Lipoprotein (HDL). | Upregulation (in humans) |
| LPL (Lipoprotein Lipase) | Hydrolyzes triglycerides in lipoproteins. | Upregulation |
| SREBP-1c (Sterol Regulatory Element-Binding Protein 1c) | A key transcription factor that activates genes involved in fatty acid synthesis. | Downregulation |
Experimental Protocols for Target Validation
Accurate validation of the downstream targets of this compound requires robust experimental methodologies. Below are detailed protocols for key experiments.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of putative PPARα target genes in response to this compound treatment.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human hepatoma cells like HepG2, or primary hepatocytes) in appropriate media.
-
Treat cells with varying concentrations of this compound, fenofibrate (as a comparator), or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, or 24 hours).
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Western Blotting for Protein Expression Analysis
Objective: To determine the protein levels of downstream targets of PPARα activation.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Following treatment as described for qPCR, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CPT1A, anti-ACOX1) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH).
-
Luciferase Reporter Assay for PPARα Activity
Objective: To measure the transcriptional activity of PPARα in response to this compound.
Protocol:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T or HepG2) with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene. A Renilla luciferase vector can be co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with various concentrations of this compound, a known PPARα agonist (positive control, e.g., Wy14643), or a vehicle control.
-
-
Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the validation of this compound's downstream targets.
Caption: PPARα signaling pathway activated by this compound.
Caption: Experimental workflow for validating downstream targets.
A Comparative Analysis of In Vitro and In Vivo Effects of Methyl Clofenapate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl clofenapate is a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist known to induce significant physiological and cellular changes, particularly in the liver. Understanding the correlation between its effects in controlled laboratory settings (in vitro) and within living organisms (in vivo) is crucial for elucidating its mechanisms of action and predicting its therapeutic and toxicological profiles. This guide provides a comparative overview of the observed in vivo effects and the anticipated in vitro effects of this compound, supported by experimental data and detailed methodologies.
Data Presentation: In Vitro vs. In Vivo Effects
Due to a scarcity of direct in vitro studies on this compound, the following table summarizes its known in vivo effects and presents the expected in vitro effects based on its mechanism as a PPARα agonist and data from studies on similar compounds.
| Parameter | In Vivo Effects of this compound | Expected In Vitro Effects of this compound (based on PPARα agonism) |
| Cellular Morphology | Induces hepatomegaly (liver enlargement) and hepatocyte hypertrophy (increase in cell size) in rodents.[1][2] | Expected to induce morphological changes in cultured hepatocytes, including an increase in cell size and granularity. |
| Cell Proliferation | Causes hepatocyte hyperplasia (increase in cell number) in rats and mice.[1][3] | Expected to stimulate DNA synthesis and increase the mitotic index in primary hepatocytes or hepatoma cell lines. |
| Peroxisome Proliferation | Markedly increases the number and volume of peroxisomes in hepatocytes.[3] | Expected to increase the expression of genes involved in peroxisome biogenesis, leading to a quantifiable increase in peroxisome numbers in cultured hepatocytes. |
| Gene Expression | Upregulates the expression of PPARα target genes involved in fatty acid oxidation (e.g., Acyl-CoA oxidase) and downregulates enzymes like glutathione-S-transferase.[1] | Expected to dose-dependently increase the mRNA levels of PPARα target genes such as CYP4A1, ACOX1, and CPT1 in cultured hepatocytes.[4][5][6] |
| Enzyme Activity | Increases the activity of peroxisomal enzymes, such as those involved in β-oxidation. | Expected to increase the activity of enzymes involved in fatty acid catabolism in hepatocyte cultures. |
| Lipid Metabolism | Alters lipid homeostasis. | Expected to enhance fatty acid uptake and oxidation, and potentially reduce lipid accumulation in cultured hepatocytes.[5] |
| Cytotoxicity | High doses or prolonged exposure can be hepatotoxic. | Expected to exhibit dose-dependent cytotoxicity in cultured hepatocytes, measurable by assays for cell viability and membrane integrity. |
Mandatory Visualization
Signaling Pathway
Caption: Activation of the PPARα signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for comparing in vitro and in vivo effects.
Experimental Protocols
In Vitro: Primary Hepatocyte Culture and Treatment
-
Hepatocyte Isolation: Primary hepatocytes are isolated from rodent liver via a two-step collagenase perfusion technique.
-
Cell Culture: Isolated hepatocytes are plated on collagen-coated culture dishes and maintained in a humidified incubator at 37°C and 5% CO2.
-
Treatment: After allowing the cells to attach and form a monolayer (typically 24 hours), the culture medium is replaced with a medium containing various concentrations of this compound (dissolved in a suitable solvent like DMSO) or a vehicle control.
-
Incubation: Cells are incubated with the compound for a predetermined period (e.g., 24, 48, or 72 hours) before downstream analysis.
In Vitro: Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from cultured hepatocytes using a suitable reagent like TRIzol.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[4]
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for PPARα target genes (e.g., ACOX1, CYP4A1) and a housekeeping gene (e.g., GAPDH) for normalization.[6][7]
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.[4]
In Vivo: Animal Studies
-
Animal Model: Male rats or mice are typically used. Animals are housed in controlled conditions with access to food and water ad libitum.
-
Dosing: this compound is administered, often daily, via oral gavage at a specified dose (e.g., 25 mg/kg body weight).[1][3] A control group receives the vehicle only.
-
Duration: The treatment can be short-term (e.g., 1-4 days) to study acute effects or long-term (e.g., several weeks) for chronic studies.[1][3]
-
Sample Collection: At the end of the treatment period, animals are euthanized, and blood and liver tissue are collected for analysis.
In Vivo: Histopathology and Electron Microscopy
-
Tissue Processing: A portion of the liver is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological examination.
-
Microscopic Examination: The stained sections are examined under a light microscope to assess for changes in liver architecture, hepatocyte morphology, and evidence of hyperplasia.
-
Electron Microscopy: For ultrastructural analysis of peroxisomes, small pieces of liver tissue are fixed in glutaraldehyde, post-fixed in osmium tetroxide, and embedded in resin. Thin sections are then examined using a transmission electron microscope.[3]
Conclusion
The in vivo effects of this compound, primarily driven by its potent PPARα agonism, include significant changes in liver morphology and function, such as hepatomegaly, hyperplasia, and peroxisome proliferation. While direct in vitro data for this compound is limited, the known mechanisms of PPARα activation strongly suggest that similar effects on gene expression, enzyme activity, and cell proliferation would be observed in cultured hepatocytes. The provided experimental protocols offer a framework for conducting such in vitro studies to further bridge the gap between whole-organism and cellular-level responses to this compound. This comparative approach is essential for a comprehensive understanding of the biological impact of this compound and other PPARα agonists in drug development and toxicology.
References
- 1. Juxtaposition of peroxisomes and chromosomes in mitotic hepatocytes following this compound administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitosis and histopathology in rat liver during methylclofenapate-induced hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects produced by the non-genotoxic hepatocarcinogen methylclofenapate in dwarf mice: peroxisome induction uncoupled from DNA synthesis and nuclearity changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatocyte-specific PPARA expression exclusively promotes agonist-induced cell proliferation without influence from nonparenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Methyl Clofenapate
Immediate Safety and Hazard Information
Methyl clofenapate is classified as an irritant to the skin, eyes, and respiratory system.[2] It is likely combustible, although specific flashpoint data is not available.[1][3] Of significant note is its environmental hazard, as it is considered very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a critical aspect of its handling and disposal.
Quantitative Data Summary
Due to the limited availability of a specific Safety Data Sheet for this compound, the following table summarizes its known physical and chemical properties. Researchers should handle this substance with the care required for a potentially hazardous chemical.
| Property | Value | Source |
| Physical Description | White powder | [1][3] |
| Molecular Weight | 304.8 g/mol | [1] |
| Reactivity | Reacts with acids and strong oxidizing agents.[3] No rapid reaction with air or water.[3] | [3] |
Personal Protective Equipment (PPE) and Handling Procedures
A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and strict handling protocols, is essential when working with this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2][4] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles. A face shield should be worn where splashing is a risk. | Protects against eye irritation from dust particles or splashes.[2][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. | Prevents skin contact and irritation.[2] |
| Body Protection | A lab coat or chemical-resistant apron.[2][5] For larger quantities or where significant exposure is possible, a chemical-resistant suit may be necessary.[4] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | For weighing and diluting the neat chemical, an approved half-face respirator with an organic vapor/acid gas cartridge is recommended.[3] | Minimizes the risk of inhaling airborne particles. |
Handling Workflow
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
Emergency Procedures
Immediate and appropriate action during an emergency is crucial to mitigate harm.
Spill Response
In the event of a small spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Containment: Dampen the solid spill material with water to prevent it from becoming airborne.[1][3]
-
Collection: Use an absorbent, non-combustible material (e.g., sand, earth) to collect the dampened material and transfer it to a suitable, sealed container for disposal.[7]
-
Decontamination: Clean the spill area thoroughly with a soap and water solution.[1][3]
-
Verification: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[1][3]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, removing contact lenses if present.[1][2] Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][2] If irritation develops, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2][8] Give the victim water to drink and seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.
-
Waste Segregation: All waste material containing this compound, including contaminated PPE and absorbent materials, must be collected in sealed, clearly labeled containers.[1][3]
-
Disposal Protocol: Dispose of chemical waste through an approved and licensed hazardous waste disposal facility.[9] Do not dispose of it down the drain or in general waste. Adhere to all national and local regulations for hazardous waste disposal.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling this compound. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.
References
- 1. Methyl 2-((4'-chloro(1,1'-biphenyl)-4-yl)oxy)-2-methylpropanoate | C17H17ClO3 | CID 30602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. sdfine.com [sdfine.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. METHYL PARATHION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. cpchem.com [cpchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
